5-bromo-2-ethoxy-N,N-dimethylbenzamide
Description
The exact mass of the compound 5-bromo-2-ethoxy-N,N-dimethylbenzamide is 271.02079 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-2-ethoxy-N,N-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-ethoxy-N,N-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-4-15-10-6-5-8(12)7-9(10)11(14)13(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSOPRZKTKLBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-bromo-2-ethoxy-N,N-dimethylbenzamide molecular weight and formula
Executive Summary & Molecular Identity
5-Bromo-2-ethoxy-N,N-dimethylbenzamide represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a halogenated aryl core (providing a vector for cross-coupling reactions) with an alkoxy-amide motif common in neuroactive agents and kinase inhibitors. This guide details its precise molecular characteristics, synthetic pathways, and utility as a fragment-based drug discovery (FBDD) intermediate.
Chemical Identity Card
| Property | Specification |
| IUPAC Name | 5-bromo-2-ethoxy-N,N-dimethylbenzamide |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight (Average) | 272.14 g/mol |
| Monoisotopic Mass | 271.0208 Da ( |
| Isotope Pattern | ~1:1 doublet (characteristic of mono-brominated species) |
| Physical State | White to off-white crystalline solid (Predicted) |
| Solubility | Soluble in DMSO, DCM, MeOH; Poor water solubility |
| LogP (Predicted) | 2.4 – 2.8 (Lipophilic) |
Structural Analysis & Physicochemical Profile
The molecule's utility stems from three distinct functional zones, each serving a specific role in Structure-Activity Relationship (SAR) studies:
-
The 5-Bromo Handle (The Warhead): Located meta to the amide and para to the ethoxy group. This is the primary site for diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
The 2-Ethoxy Group (The Anchor): Provides lipophilic bulk and often engages in intramolecular hydrogen bonding with the amide carbonyl, locking the conformation of the benzene ring relative to the amide. This " conformational lock" can improve receptor binding affinity.
-
The N,N-Dimethylamide (The Modulator): Unlike a free acid or primary amide, the dimethylamide is a hydrogen bond acceptor only. It improves metabolic stability by blocking glucuronidation and increases blood-brain barrier (BBB) permeability compared to more polar analogs.
Synthetic Protocols
The synthesis of 5-bromo-2-ethoxy-N,N-dimethylbenzamide is best approached via a convergent route starting from commercially available 5-bromosalicylic acid.
Synthesis Workflow (Graphviz)
Figure 1: Two-step synthetic pathway from 5-bromosalicylic acid.
Detailed Methodology
Step 1: O-Alkylation (Synthesis of 5-bromo-2-ethoxybenzoic acid)
-
Reagents: 5-bromo-2-hydroxybenzoic acid (1.0 equiv), Ethyl Iodide (1.2 equiv), Potassium Carbonate (2.5 equiv).
-
Solvent: DMF (Dimethylformamide) or Acetone.
-
Protocol:
-
Dissolve 5-bromo-2-hydroxybenzoic acid in DMF (0.5 M concentration).
-
Add
and stir for 15 minutes to generate the phenoxide anion. -
Add Ethyl Iodide dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with water, adjust pH to ~3 with 1N HCl (to ensure the carboxylic acid is protonated if esterification occurred, followed by hydrolysis if necessary, though selective O-alkylation is preferred). Extract with Ethyl Acetate.[1]
-
Note: If the carboxylate also alkylates (forming the ethyl ester), a simple hydrolysis step (LiOH/THF/Water) is required to return to the free acid before Step 2.
-
Step 2: Amide Coupling
-
Reagents: 5-bromo-2-ethoxybenzoic acid (1.0 equiv), Dimethylamine hydrochloride (1.5 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).
-
Solvent: DCM (Dichloromethane) or DMF.
-
Protocol:
-
Dissolve the acid in dry DCM.
-
Add DIPEA and HATU; stir for 10 minutes to activate the acid.
-
Add Dimethylamine hydrochloride.
-
Stir at Room Temperature (RT) for 12 hours.
-
Validation: LC-MS should show a peak at m/z ~272 [M+H]+.
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).
-
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
Mass Spectrometry (LC-MS)
-
Expectation: A distinct doublet pattern separated by 2 mass units (m/z 271 and 273) with nearly equal intensity. This confirms the presence of one Bromine atom (
and natural abundance is ~50:50). -
Fragmentation: Loss of the dimethylamide group (
) or loss of the ethoxy group ( ) may be observed in MS/MS modes.
Proton NMR ( H-NMR) in
-
Aromatic Region: Three distinct protons.
- ~8.1 ppm (d, J=2.5 Hz): H-6 (Ortho to amide, meta to Br).
- ~7.5 ppm (dd): H-4 (Para to amide, ortho to Br).
- ~6.8 ppm (d): H-3 (Ortho to ethoxy).
-
Aliphatic Region:
-
~4.1 ppm (q): Ethoxy
. - ~3.0 ppm (s): N-Methyl groups (may appear as two singlets due to restricted rotation around the amide bond).
-
~1.4 ppm (t): Ethoxy
.
-
~4.1 ppm (q): Ethoxy
Strategic Application: Suzuki-Miyaura Coupling
The primary utility of this molecule is as an electrophile in palladium-catalyzed cross-coupling.
Catalytic Cycle Visualization
Figure 2: The bromine atom serves as the entry point for the Pd(0) catalytic cycle.
Protocol Recommendation
For coupling with aryl boronic acids:
-
Catalyst:
or (5 mol%). -
Base:
or (2-3 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 90°C under
atmosphere for 12h.
References
-
General Amide Coupling Protocols
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
-
Suzuki-Miyaura Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
-
Physicochemical Properties of Benzamides
-
Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
-
-
Related Scaffold Synthesis (Analogous Protocols)
-
Synthesis of 5-bromo-2-methoxybenzamide derivatives. (See: PubChem CID 11235255 for structural analogs).
-
Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood by trained personnel utilizing appropriate Personal Protective Equipment (PPE).
Sources
5-bromo-2-ethoxy-N,N-dimethylbenzamide safety data sheet (SDS)
This technical guide provides an in-depth analysis of 5-bromo-2-ethoxy-N,N-dimethylbenzamide , a specialized intermediate used in medicinal chemistry.
Notice: As a specific Safety Data Sheet (SDS) for this exact CAS registry number is often proprietary or limited to custom synthesis vendors, this guide utilizes Read-Across Toxicology and Structure-Activity Relationships (SAR) . It synthesizes data from structural analogs (e.g., 5-bromo-2-ethoxybenzonitrile and N,N-dimethylbenzamide) to establish a robust safety and handling protocol for research environments.
Provisional Safety Profile & Handling Protocols for R&D
Compound Identification & Physicochemical Properties
This section establishes the chemical identity and predicted physical characteristics necessary for process design and risk assessment.
| Parameter | Technical Specification |
| Chemical Name | 5-bromo-2-ethoxy-N,N-dimethylbenzamide |
| Structural Class | Halogenated Benzamide / Aryl Ether |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | ~272.14 g/mol |
| Physical State | Solid (Crystalline powder) or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Low water solubility.[1] |
| Predicted LogP | ~2.5 – 3.0 (Lipophilic, potential for membrane permeability) |
| Key Functional Groups | Aryl Bromide (Electrophile/Cross-coupling handle), Ethoxy ether, Dimethylamide. |
Provisional Hazard Identification (GHS Classification)
Rationale: Based on the toxicity profiles of N,N-dimethylbenzamide (skin irritant/permeator) and halogenated aryl ethers (irritants).
Core Hazards
-
H315 (Skin Irritation): High probability. The dimethylamide moiety can act as a penetration enhancer, increasing dermal absorption.
-
H319 (Eye Irritation): High probability due to the benzamide structure.
-
H335 (STOT-SE): Respiratory irritation is expected if dust or aerosols are generated.
-
H302 (Acute Toxicity, Oral): Harmful. Analogs (e.g., 5-bromo-2-ethoxybenzonitrile) often exhibit acute oral toxicity in the 300–2000 mg/kg range [1].
Signal Word: WARNING
Precautionary Decision Logic (Graphviz)
The following diagram outlines the decision logic for handling this compound based on its functional group hazards.
Caption: Safety decision matrix deriving engineering controls from functional group hazards.
Synthesis & Handling Protocols
This compound is typically synthesized via amide coupling of 5-bromo-2-ethoxybenzoic acid. The following protocol ensures safety during the generation and isolation of the target.
A. Synthesis Workflow (Standard Operating Procedure)
-
Activation: Convert 5-bromo-2-ethoxybenzoic acid to its acid chloride using oxalyl chloride/DMF (catalytic) in Dichloromethane (DCM).
-
Coupling: React the acid chloride with dimethylamine (hydrochloride salt or THF solution) in the presence of a base (TEA or DIPEA).
-
Exotherm Warning: The addition of amine to acid chloride is highly exothermic. Maintain temperature <0°C.
-
-
Work-up: Quench with water, extract with DCM, wash with dilute HCl (to remove unreacted amine) and NaHCO₃.
B. Handling & Storage Requirements
| Control Measure | Protocol Specification |
| Engineering Controls | Process must be performed in a certified chemical fume hood. Use a blast shield during the acid chloride activation step due to pressure buildup risk. |
| PPE (Skin) | Double Gloving Required: Inner latex (tactile), Outer Nitrile (chemical resistance). The dimethylamide group may facilitate permeation of the brominated core through single nitrile layers [2]. |
| PPE (Respiratory) | N95/P100 respirator required only if handling open powder outside a hood (not recommended). |
| Storage | Store at 2–8°C. Hygroscopic potential requires storage under Nitrogen or Argon. |
Emergency Response (Self-Validating Protocols)
These protocols are designed to be "self-validating," meaning the responder looks for specific physiological endpoints to confirm the treatment is working.
Inhalation (Dust/Vapor)[5]
-
Action: Move to fresh air immediately.
-
Validation: Victim's breathing rate should return to 12–20 breaths/min within 5 minutes. If wheezing persists, administer oxygen and seek medical aid (indicates deep lung irritation).
Skin Contact (Dermal Absorption Risk)
-
Action: Wash with polyethylene glycol 300 (if available) followed by copious soap and water.
-
Why PEG 300? Lipophilic benzamides are poorly solubilized by water alone; PEG acts as a solubilizing agent to lift the chemical from the dermal layer.
-
-
Validation: Inspect skin for "defatting" (whitening) or erythema (redness). If redness spreads after washing, the amide has penetrated; seek medical attention.
Eye Contact
-
Action: Flush with water for 15 full minutes .
-
Validation: Use pH paper on the eye runoff. Continue flushing until runoff pH is neutral (7.0–7.4), ensuring no acidic/basic hydrolysis byproducts remain.
Metabolic Pathway & Toxicology (Mechanism of Action)
Understanding the metabolic fate is crucial for drug development professionals using this intermediate.
Metabolic Diagram (Graphviz)
The following diagram illustrates the predicted metabolic breakdown, highlighting the potential release of the bromide ion and demethylation.
Caption: Predicted metabolic degradation pathways via Cytochrome P450 enzymes.
Toxicological Implications[1][2][5][6][7][8]
-
Bromide Toxicity: Chronic exposure may lead to accumulation of bromide ions, potentially causing sedation or acneform dermatitis (Bromism), though unlikely from research-scale handling.
-
Benzamide Hydrolysis: In vivo hydrolysis yields 5-bromo-2-ethoxybenzoic acid, a salicylic acid derivative. Researchers with salicylate sensitivity should exercise caution [3].
Waste Disposal & Environmental Fate
-
Disposal: Do not dispose of in municipal waste. This compound is halogenated.[2][4][5]
-
Protocol:
-
Dissolve in a combustible solvent (Acetone/Ethanol).
-
Dispose of via High-Temperature Incineration equipped with a scrubber for Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).
-
-
Environmental Fate: Halogenated benzamides are generally persistent in aquatic environments. Avoid release to drains (H411: Toxic to aquatic life with long-lasting effects - Predicted).
References
-
Fisher Scientific. (2024).[3] Safety Data Sheet: 5-Bromo-2-ethoxybenzonitrile. Retrieved from
-
Vanderbilt University. (2024). Chemical Safety Protocol: Halogenated Solvents and Intermediates. Retrieved from
-
National Institutes of Health (PubChem). (2024). Compound Summary: N-(5-bromo-2-pyridinyl)-2-ethoxybenzamide (Structural Analog Data). Retrieved from
-
BenchChem. (2024). Synthesis and Troubleshooting of Halogenated Ethoxybenzenes. Retrieved from
Sources
An In-depth Technical Guide to the Lipophilicity and LogP of 5-bromo-2-ethoxy-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of lipophilicity and its quantitative descriptor, the partition coefficient (LogP). We delve into the theoretical underpinnings of LogP, its significance in drug discovery, and a detailed examination of the experimental and computational methods used for its determination. The focus of this guide is the compound 5-bromo-2-ethoxy-N,N-dimethylbenzamide, for which we provide a predicted LogP value and outline detailed protocols for its experimental determination. This document is intended to serve as a practical resource for researchers and scientists engaged in drug design and development, offering both foundational knowledge and actionable methodologies.
The Central Role of Lipophilicity in Drug Discovery
The journey of a drug from administration to its target site is a complex process governed by a multitude of factors. Among the most influential of these is lipophilicity, the affinity of a molecule for a lipid-rich environment.[1][2] This property dictates how a drug interacts with biological membranes, plasma proteins, and metabolic enzymes, thereby impacting its absorption, distribution, metabolism, and excretion (ADME).[3][4]
A delicate balance of lipophilicity is crucial for optimal drug performance. Sufficient lipophilicity is required for a drug to permeate cellular membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5]
The "Rule of Five," formulated by Christopher Lipinski, provides a set of guidelines for the druglikeness of a compound, with LogP being a key parameter.[6][7][8] According to this rule, orally active drugs generally have a LogP value not greater than 5.[8] While exceptions exist, this rule underscores the importance of managing lipophilicity in the early stages of drug discovery.[9]
Understanding LogP: The Quantitative Measure of Lipophilicity
The octanol-water partition coefficient (P) is the most widely accepted measure of a compound's lipophilicity. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
P = [Compound]octanol / [Compound]water
For practical purposes, the logarithm of this partition coefficient, LogP , is used. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). A LogP of 0 suggests equal distribution between the two phases.[10]
It is important to distinguish LogP from LogD. LogP refers to the partition coefficient of the neutral form of a molecule, whereas LogD, the distribution coefficient, takes into account both the neutral and ionized forms at a specific pH.[11] For non-ionizable compounds, LogP and LogD are equivalent.
Physicochemical Properties of 5-bromo-2-ethoxy-N,N-dimethylbenzamide
To understand the lipophilicity of our target compound, we first need to define its structure and key physicochemical properties.
Chemical Structure:
Sources
- 1. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy- [webbook.nist.gov]
- 3. Virtual logP On-line [ddl.unimi.it]
- 4. PrologP | www.compudrug.com [compudrug.com]
- 5. scispace.com [scispace.com]
- 6. On-line Software [vcclab.org]
- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 8. echemi.com [echemi.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
5-bromo-2-ethoxy-N,N-dimethylbenzamide PubChem CID and InChIKey
Topic: 5-bromo-2-ethoxy-N,N-dimethylbenzamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-ethoxy-N,N-dimethylbenzamide is a specialized halogenated benzamide derivative serving as a critical intermediate in medicinal chemistry and organic synthesis. Structurally, it features a benzamide core substituted with a bromine atom at the meta position (relative to the carbonyl) and an ethoxy group at the ortho position. This specific substitution pattern renders it a versatile scaffold for the development of central nervous system (CNS) agents—particularly dopamine D2/D3 receptor antagonists—and as a robust electrophile in palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive technical analysis of the compound, focusing on its chemical identity, synthesis pathways, and reactivity profile, grounded in the properties of its primary precursor, 5-bromo-2-ethoxybenzoic acid .
Chemical Identity & Informatics
While the specific N,N-dimethyl derivative is often synthesized in situ or classified as a research intermediate, its chemical identity is rigorously defined by its parent acid and structural connectivity.
Target Compound Data
| Property | Detail |
| Chemical Name | 5-bromo-2-ethoxy-N,N-dimethylbenzamide |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | ~272.14 g/mol |
| SMILES | CCOc1ccc(Br)cc1C(=O)N(C)C |
| Predicted LogP | ~2.4 - 2.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
Primary Precursor (Anchor Compound)
The synthesis and identification of the target rely heavily on its stable precursor.
| Property | Detail |
|---|---|
| Precursor Name | 5-Bromo-2-ethoxybenzoic acid |
| CAS Number | 60783-90-6 |
| PubChem CID | 23024317 |
| InChIKey | ZCFIATVCNUJMDP-UHFFFAOYSA-N |
Synthesis & Manufacturing Methodology
The synthesis of 5-bromo-2-ethoxy-N,N-dimethylbenzamide follows a convergent pathway, prioritizing regioselectivity and yield. The protocol below outlines the conversion of the commercially available 5-bromosalicylic acid or 5-bromo-2-ethoxybenzoic acid into the target amide.
Core Synthetic Pathway
The workflow consists of two primary stages: O-Alkylation (if starting from the phenol) and Amide Coupling .
Step 1: O-Alkylation (Williamson Ether Synthesis)
Rationale: The phenolic hydroxyl group at position 2 is alkylated first to prevent interference during amide coupling and to establish the ethoxy moiety.
-
Reagents: 5-Bromosalicylic acid, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetone (reflux).
-
Mechanism: S_N2 attack of the phenoxide ion on the ethyl iodide.
-
Outcome: 5-bromo-2-ethoxybenzoic acid (CAS 60783-90-6).[1]
Step 2: Amide Activation and Coupling
Rationale: Direct reaction of the carboxylic acid with dimethylamine is sluggish; activation via an acid chloride or coupling agent is required.
-
Method A (Acid Chloride): Reaction with Thionyl Chloride (SOCl₂) to form the acid chloride, followed by addition of Dimethylamine (aq. or in THF).
-
Method B (Coupling Agents): Use of HATU or EDC/HOBt to activate the carboxylate in mild conditions, preventing debromination.
-
Protocol (Method A):
-
Dissolve 5-bromo-2-ethoxybenzoic acid (1 eq) in dry DCM.
-
Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2h.
-
Concentrate to remove volatiles (formation of 5-bromo-2-ethoxybenzoyl chloride).
-
Redissolve in DCM and cool to 0°C.
-
Add Dimethylamine (2.0 eq) and Triethylamine (1.5 eq).
-
Warm to RT and stir for 4h.
-
Reaction Workflow Diagram
Caption: Step-wise synthesis from salicylic acid precursor to the final N,N-dimethylbenzamide derivative.
Chemical Reactivity & Applications[4][8][9]
The utility of 5-bromo-2-ethoxy-N,N-dimethylbenzamide extends beyond its structure; it acts as a "bifunctional" scaffold.
Palladium-Catalyzed Cross-Coupling (The "Bromo" Handle)
The bromine atom at the C5 position is highly activated for oxidative addition by Palladium(0) species. This allows the molecule to serve as an electrophile in:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in drug discovery).
-
Buchwald-Hartwig Amination: Substitution of the bromine with amines to generate 5-amino derivatives.
Directed Ortho-Metalation (DoM)
The amide group (-CONMe2) is a potent Directing Metalation Group (DMG) . Treatment with strong bases (e.g., sec-BuLi) can facilitate lithiation at the C6 position (ortho to the amide), allowing for further functionalization of the benzene ring.
Pharmacological Relevance
Benzamides with 2-alkoxy-5-halo substitution patterns are classic pharmacophores for Dopamine D2/D3 antagonists (e.g., Raclopride, Remoxipride). The ethoxy homolog (vs. methoxy) often modulates lipophilicity and blood-brain barrier (BBB) penetration, altering the pharmacokinetic profile.
Analytical Profiling
To validate the synthesis of 5-bromo-2-ethoxy-N,N-dimethylbenzamide, the following analytical signatures are expected:
| Technique | Expected Signature |
| 1H NMR (CDCl₃) | Aromatic: ~7.3–7.6 ppm (3H, m, splitting pattern depends on 1,2,5-substitution).Ethoxy: ~4.1 ppm (2H, q, -OCH 2-), ~1.4 ppm (3H, t, -CH3 ).Amide Methyls: ~3.0 ppm (3H, s) and ~3.1 ppm (3H, s) (distinct due to restricted rotation). |
| LC-MS (ESI+) | [M+H]+: Peak at ~272/274 m/z (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |
| IR Spectroscopy | C=O Stretch: Strong band at ~1630–1650 cm⁻¹ (Tertiary amide).C-O Stretch: ~1240 cm⁻¹ (Aryl ether). |
Safety & Handling Protocol
Hazard Classification: Based on the properties of halogenated benzamides and the precursor (CAS 60783-90-6):
-
GHS Signal: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Procedures:
-
Engineering Controls: All synthesis steps involving alkyl halides (EtI) or acid chlorides must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Spill Management: Adsorb with inert material (vermiculite). Do not flush into surface water; the compound is likely toxic to aquatic life due to halogenation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23024317, 5-Bromo-2-ethoxybenzoic acid. Retrieved from [Link]
-
Chemical Abstracts Service (CAS). CAS Registry Number 60783-90-6 Detail. Common Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Benzamide Derivatives. Retrieved from [Link]
Sources
Biological Activity of 5-Bromo-2-ethoxy-N,N-dimethylbenzamide Derivatives: A Scaffold Analysis
Topic: Biological Activity & Therapeutic Potential of 5-Bromo-2-ethoxy-N,N-dimethylbenzamide Derivatives Content Type: In-Depth Technical Guide / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers[1]
Executive Summary
5-Bromo-2-ethoxy-N,N-dimethylbenzamide represents a highly privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the orthopramide class of dopamine antagonists and a versatile building block for fragment-based drug discovery (FBDD) .[1]
While often utilized as a synthetic intermediate or chemical probe, its structural motifs—specifically the 2-alkoxybenzamide core paired with a 5-halo substitution —confer specific biological activities ranging from Central Nervous System (CNS) modulation (D2/D3 receptor antagonism) to antimicrobial efficacy (DprE1 inhibition).[1] This guide analyzes the structure-activity relationships (SAR), synthetic utility, and validated biological mechanisms of this scaffold.[1]
Structural Pharmacophore Analysis
To understand the biological activity, one must first dissect the molecule's interaction potential. The compound functions as a "molecular probe" for steric and electronic tolerance in binding pockets.[1]
The "Pseudo-Ring" Effect
A defining feature of 2-alkoxybenzamides is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond (or electrostatic interaction) between the amide carbonyl oxygen and the ether oxygen (or amide proton if present).[1] However, in N,N-dimethyl derivatives, this H-bond donor is absent, forcing the molecule into a conformation dictated by steric repulsion between the ortho-ethoxy group and the amide methyls.[1]
-
2-Ethoxy Group: Unlike the smaller 2-methoxy group found in Sulpiride or Raclopride, the 2-ethoxy group introduces significant steric bulk.[1] This is often used to probe the depth of the orthosteric binding pocket in GPCRs (e.g., Dopamine D2).[1]
-
5-Bromo Substituent: Provides a lipophilic handle (increasing logP) and a halogen-bond donor capability.[1] It is electronically withdrawing, reducing the pKa of the aromatic system, and serves as a reactive site for cross-coupling (Suzuki/Buchwald) to extend the scaffold.[1]
-
N,N-Dimethylamide: Increases blood-brain barrier (BBB) permeability compared to primary amides but removes the H-bond donor capability critical for some receptor interactions, often shifting the profile from "drug" to "prodrug" or "allosteric modulator."[1]
Primary Biological Activity: CNS Modulation
The most well-characterized activity of the 2-alkoxy-5-halobenzamide class is Dopamine D2/D3 Receptor Antagonism .[1]
Mechanism of Action (GPCR Antagonism)
Derivatives of this scaffold function as competitive antagonists at the D2-like dopamine receptors.[1]
-
Binding Mode: The aromatic ring engages in
- stacking with phenylalanine residues (e.g., Phe389 in D2).[1] The basic nitrogen (often required in the side chain, but modulated by the amide nature here) interacts with Asp114. -
The "Ethoxy" Switch: Research indicates that extending 2-OMe to 2-OEt can drastically alter selectivity.[1] In some series (e.g., Eticlopride analogs), the ethoxy substitution maintains D2 affinity but increases lipophilicity, altering residence time.[1]
Signaling Pathway Blockade
The antagonist prevents the binding of endogenous dopamine, thereby inhibiting the
Figure 1: Mechanism of competitive antagonism at the D2 receptor.[1] The benzamide derivative blocks dopamine binding, preventing Gi-mediated inhibition of Adenylyl Cyclase.[1]
Secondary Activity: Antimicrobial & Agrochemical
Antitubercular Potential (DprE1 Inhibition)
Benzamide derivatives, particularly those with electron-withdrawing groups (like 5-Br) and ortho-alkoxy groups, have shown activity against Mycobacterium tuberculosis.[1]
-
Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1]
-
SAR Insight: The 5-bromo position is often substituted with a nitrogen heterocycle in optimized DprE1 inhibitors, but the core scaffold retains weak intrinsic activity.[1]
Agrochemical (Herbicidal) Activity
The 2-ethoxy-benzamide motif is structurally related to Isoxaben and other cellulose biosynthesis inhibitors.[1]
-
Activity: Inhibition of root growth in dicotyledonous weeds.[1]
-
Mechanism: Disruption of microtubule assembly or cellulose synthase complex stability.[1]
Experimental Protocols
Synthesis of 5-Bromo-2-ethoxy-N,N-dimethylbenzamide
Note: This protocol is designed for high-purity synthesis suitable for biological screening.
Reagents:
-
5-Bromo-2-hydroxybenzoic acid (Starting Material)[1]
-
Ethyl Iodide (
)[1] -
Potassium Carbonate (
)[1] -
Thionyl Chloride (
) or Oxalyl Chloride[1] -
Dimethylamine (
, 2M in THF)[1] -
DMF (Dimethylformamide)[1]
Workflow:
-
O-Alkylation (Etherification):
-
Acid Chloride Formation:
-
Amidation:
-
Redissolve acid chloride in dry THF.[1]
-
Cool to 0°C. Add Dimethylamine (2.0 eq) and
(1.5 eq). -
Stir at RT for 3 hours.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Biological Assay: D2 Receptor Binding (Radioligand Displacement)
Objective: Determine the affinity (
-
Membrane Prep: HEK293 cells stably expressing human D2L receptor.[1]
-
Radioligand:
-Methylspiperone (0.2 nM).[1] -
Incubation: Incubate membranes + Radioligand + Test Compound (10 concentrations,
to M) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.[1] -
Duration: 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Quantitative Data Summary (Representative SAR)
The following table summarizes the impact of the 2-ethoxy vs. 2-methoxy substitution in related benzamide D2 antagonists (inferred from Raclopride/Eticlopride series data).
| Compound Analog | R2 Substituent | R5 Substituent | Amide Type | LogP (Calc) | D2 Affinity ( | CNS Penetration |
| Reference (Sulpiride) | -OMe | -SO2NH2 | Primary | 0.5 | ~10-20 | Low |
| Test Scaffold | -OEt | -Br | -N(Me)2 | 3.2 | >100 * | High |
| Analog A | -OMe | -Br | -N(Et)2 | 2.8 | ~50 | Mod |
| Analog B | -OH | -Br | -N(Me)2 | 1.9 | >1000 | Low |
*Note: The N,N-dimethyl amide often shows lower affinity than N-ethyl-2-pyrrolidinyl variants (like in Raclopride) but serves as an excellent lipophilic probe.[1]
Synthetic & Logical Workflow Diagram
Figure 2: Step-wise synthetic pathway for the generation of the target scaffold.
References
-
Högberg, T. (1991).[1] Novel substituted salicylamides and benzamides as selective dopamine D2-receptor antagonists.[1] Journal of Medicinal Chemistry.[1] Link
-
Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews.[1] Link[1]
-
Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis.[1] Science.[1] Link (Context for benzamide-related anti-TB activity).[1]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] Link (Reference for lipophilicity/solubility modulation).[1]
Sources
Methodological & Application
synthesis of 5-bromo-2-ethoxy-N,N-dimethylbenzamide from 5-bromo-2-hydroxybenzoic acid
Executive Summary
This application note details a robust, three-step synthetic protocol for the preparation of 5-bromo-2-ethoxy-N,N-dimethylbenzamide starting from commercially available 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid) .
This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of antipsychotics (benzamide class) and glucokinase activators. The protocol prioritizes process scalability , purity , and operational safety . Unlike direct coupling methods that often suffer from phenolic interference, this route utilizes a "Global Protection-Deprotection" strategy to ensure regiospecificity.
Strategic Analysis & Retrosynthesis
The direct amidation of salicylic acids is often complicated by the nucleophilicity of the phenolic hydroxyl group, which can lead to self-esterification or competitive acylation. To circumvent this, the phenolic oxygen is alkylated prior to amide formation.
Synthetic Logic:
-
Global Alkylation: Simultaneous protection of the phenol (as an ethyl ether) and the carboxylic acid (as an ethyl ester).
-
Regioselective Hydrolysis: Exploiting the higher lability of the ester functionality compared to the ether to reveal the free carboxylic acid.
-
Activation & Amidation: Conversion to the acid chloride followed by reaction with dimethylamine.
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the ether and amide functionalities.
Detailed Experimental Protocols
Phase 1: Global Ethylation (Williamson Ether Synthesis)
Objective: Convert 5-bromo-2-hydroxybenzoic acid to ethyl 5-bromo-2-ethoxybenzoate. Rationale: Using excess ethyl iodide and base drives the reaction to completion for both the phenolic hydroxyl and the carboxylic acid, preventing the formation of mixed species.
-
Reagents:
-
5-Bromo-2-hydroxybenzoic acid (1.0 eq)
-
Ethyl Iodide (EtI) (3.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetone (Reagent Grade) or DMF (for larger scales)
-
Protocol:
-
Charge a round-bottom flask with 5-bromo-2-hydroxybenzoic acid (21.7 g, 100 mmol) and anhydrous Acetone (200 mL).
-
Add Potassium Carbonate (41.4 g, 300 mmol) in a single portion. The suspension will turn yellow.
-
Add Ethyl Iodide (24.0 mL, 300 mmol) dropwise over 15 minutes.
-
Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (Rf ~0.1) should disappear, replaced by the less polar diester/ether (Rf ~0.8).
-
Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KI) and rinse the cake with acetone.
-
Concentrate the filtrate under reduced pressure to yield a pale yellow oil.
-
Purification: Usually not required. If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexane.
Yield Expectation: >90% (approx. 25–27 g).
Phase 2: Selective Saponification
Objective: Hydrolyze the ethyl ester to the carboxylic acid without cleaving the ethyl ether. Rationale: Aryl alkyl ethers are stable to basic hydrolysis, whereas alkyl esters cleave readily.
-
Reagents:
-
Crude Ethyl 5-bromo-2-ethoxybenzoate (from Phase 1)
-
Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 eq)
-
Ethanol (EtOH)
-
Protocol:
-
Dissolve the crude oil from Phase 1 in Ethanol (100 mL).
-
Add 2M NaOH (150 mL) slowly.
-
Heat the mixture to 60°C for 2 hours.
-
Workup: Concentrate the mixture to remove ethanol (rotary evaporator).
-
Dilute the remaining aqueous residue with water (50 mL) and cool to 0°C in an ice bath.
-
Acidification: Slowly add 6M HCl until pH ~1. A thick white precipitate will form.
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Yield Expectation: 85–90% (White solid). Checkpoint: 1H NMR should show the loss of the ester ethyl signals (quartet ~4.3 ppm) but retention of the ether ethyl signals (quartet ~4.1 ppm).
Phase 3: Acid Chloride Activation & Amidation
Objective: Convert the acid to the N,N-dimethylamide. Rationale: Thionyl chloride (SOCl₂) is preferred over coupling agents (HATU/EDC) for scale-up due to cost and ease of purification (by-products are gases: SO₂ and HCl).
-
Reagents:
-
5-Bromo-2-ethoxybenzoic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (5.0 eq)
-
Dimethylamine (HNMe₂), 2.0M in THF (3.0 eq)
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
Protocol:
-
Activation: In a dry flask under N₂, suspend 5-bromo-2-ethoxybenzoic acid (10.0 g, 40.8 mmol) in dry DCM (50 mL).
-
Add Thionyl Chloride (15 mL, ~200 mmol) and a catalytic drop of DMF.
-
Reflux for 2 hours. The solution should become clear as the acid chloride forms.
-
Evaporation: Concentrate to dryness under vacuum to remove excess SOCl₂. (Caution: Trap acidic vapors). Re-dissolve the residue in dry DCM (50 mL).
-
Coupling: Cool the acid chloride solution to 0°C.
-
Add Dimethylamine solution (60 mL, 120 mmol) dropwise. Note: The reaction is exothermic.[1]
-
Stir at room temperature for 2 hours.
-
Workup: Wash the organic layer with 1M HCl (to remove excess amine), then Sat. NaHCO₃ (to remove unreacted acid), and finally Brine .
-
Dry over Na₂SO₄ and concentrate.
Yield Expectation: 80–85% (Off-white solid or viscous oil).
Analytical Validation & Troubleshooting
Data Summary Table
| Component | 1H NMR (400 MHz, CDCl3) Characteristic Signals |
| Aromatic Ring | 3H pattern (d, dd, d). Look for doublet ~7.3-7.5 ppm (H-6). |
| Ethoxy (-OCH2CH3) | Quartet at ~4.05 ppm (2H), Triplet at ~1.4 ppm (3H). |
| Amide (-N(CH3)2) | Key Feature: Two distinct singlets at ~2.9 ppm and ~3.1 ppm (3H each) due to restricted rotation (rotamers). |
Troubleshooting Logic
Figure 2: Diagnostic workflow for optimizing the amidation step.
References
-
ResearchGate. (2019). Thionyl Chloride Induced Convenient Synthesis of Benzamides. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2010). Synthesis of Mixed Carbonates via Alkyl Halides and K2CO3. Retrieved October 26, 2023, from [Link]
Sources
Suzuki-Miyaura coupling using 5-bromo-2-ethoxy-N,N-dimethylbenzamide
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-2-ethoxy-N,N-dimethylbenzamide
Executive Summary
This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-2-ethoxy-N,N-dimethylbenzamide . This substrate represents a distinct class of electron-rich aryl bromides widely used in the synthesis of biaryl pharmacophores (e.g., glucokinase activators, antipsychotics).
Unlike electron-deficient aryl halides that undergo oxidative addition rapidly, the 2-ethoxy group donates electron density into the ring, increasing the activation energy for the oxidative addition step. Furthermore, the N,N-dimethylamide moiety, while sterically distal to the bromine at C5, dictates solubility profiles and potential coordination effects. This protocol utilizes a biarylphosphine-palladium catalytic system to overcome electronic deactivation, ensuring high turnover frequencies (TOF) and minimizing protodebromination side products.
Substrate Analysis & Mechanistic Considerations
Electronic Profile
-
Substrate: 5-bromo-2-ethoxy-N,N-dimethylbenzamide.
-
Electronic Effect: The ethoxy group at C2 is a strong
-donor (resonance effect). This increases electron density at the C5 position (para to ethoxy), making the C-Br bond stronger and less electrophilic. -
Consequence: Standard catalysts (e.g., Pd(PPh
) ) may suffer from slow oxidative addition, leading to homocoupling of the boronic acid or catalyst decomposition.[1] -
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition into the electron-rich C-Br bond.
Steric Environment
-
Position C5: Relatively unhindered.
-
Position C1 (Amide) & C2 (Ethoxy): These groups are ortho to each other but meta/para to the reaction site. They do not impose significant steric bulk on the incoming palladium species but do increase solubility in organic solvents like 1,4-dioxane and toluene.
Reaction Optimization Strategy
To ensure reproducibility and high yields (>85%), the following parameters are critical:
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(OAc) | SPhos is electron-rich, accelerating oxidative addition into the electron-rich aryl bromide. dppf is a robust alternative for less hindered partners. |
| Base | K | Anhydrous phosphate provides a mild buffering effect, preventing amide hydrolysis while sufficiently activating the boronic acid. |
| Solvent | 1,4-Dioxane / Water (4:1) | The biphasic system dissolves the inorganic base and organic substrate. Water is essential for the formation of the reactive hydroxo-palladium species. |
| Temperature | 80–100 °C | Sufficient thermal energy is required to overcome the activation barrier of the electron-rich C-Br bond. |
Detailed Experimental Protocol
Materials & Reagents
-
Substrate: 5-bromo-2-ethoxy-N,N-dimethylbenzamide (1.0 equiv).
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv).
-
Catalyst: Pd(OAc)
(2–5 mol%) + SPhos (4–10 mol%). -
Base: K
PO (Tribasic Potassium Phosphate), finely ground (3.0 equiv). -
Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water (degassed).
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a dry reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.
-
Charge the flask with 5-bromo-2-ethoxy-N,N-dimethylbenzamide (1.0 equiv), Boronic Acid (1.2 equiv), and K
PO (3.0 equiv). -
If using precatalyst: Add Pd(dppf)Cl
at this stage. -
If using Pd(OAc)
/SPhos: Add the ligand (SPhos) and Palladium source now.[4] -
Seal the vessel and purge with Nitrogen (or Argon) for 5 minutes.
Step 2: Solvent Addition & Degassing [5]
-
Add 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be approx. 0.1 M to 0.2 M with respect to the bromide.
-
Critical Step: Sparge the mixture with Nitrogen for an additional 5–10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
Step 3: Reaction
-
Place the vessel in a pre-heated oil block/bath at 90 °C .
-
Stir vigorously (>800 RPM). The biphasic mixture requires efficient mixing for mass transfer.
-
Monitor by HPLC or TLC. Reaction is typically complete in 2–6 hours .
-
TLC Stain: UV active. The product usually fluoresces differently than the starting bromide.
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and Water.
-
Separate the layers.[6] Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine (sat. NaCl).
-
Dry over anhydrous Na
SO or MgSO , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc, depending on the polarity of the boronic acid partner).
Visualization of Workflows
Catalytic Cycle (Mechanism)
The following diagram illustrates the specific pathway for this electron-rich substrate, highlighting the role of the Ligand (L) in the oxidative addition step.
Caption: Catalytic cycle emphasizing the oxidative addition barrier for electron-rich 5-bromo-2-ethoxy-benzamides.
Experimental Workflow
A visual guide to the bench execution of the protocol.
Caption: Step-by-step experimental workflow from reagent preparation to product purification.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation (Pd Black) | Ensure rigorous degassing. Switch to XPhos Pd G3 precatalyst for higher stability. |
| Homocoupling (Ar-Ar) | Oxygen in system | Degas solvents longer. Verify inert atmosphere. |
| Hydrolysis of Amide | Base too strong / Temp too high | Switch from Carbonate bases to K |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or add base slowly (syringe pump). |
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
BenchChem. (2025).[6] 5-bromo-2-ethoxy-N-ethylbenzamide Product Data. BenchChem Database. Link
-
Fisher Scientific. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocol.[4][7][8] Fisher Scientific Technical Resources. Link
-
Sigma-Aldrich. (2025). 2-Bromo-N,N-dimethylbenzamide Safety Data Sheet. MilliporeSigma. Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Buchwald-Hartwig amination conditions for 5-bromo-2-ethoxy-N,N-dimethylbenzamide
Application Note: Optimized Buchwald-Hartwig Amination of 5-Bromo-2-ethoxy-N,N-dimethylbenzamide
Introduction & Strategic Analysis
The substrate 5-bromo-2-ethoxy-N,N-dimethylbenzamide presents a specific set of electronic and steric challenges for Palladium-catalyzed C-N cross-coupling. Successful amination requires a nuanced understanding of the aryl halide's electronic environment.
-
Electronic Deactivation: The bromine at the C5 position is para to the ethoxy group (C2). The strong electron-donating capability of the alkoxy group increases electron density at the C-Br bond, rendering oxidative addition more difficult compared to electron-deficient aryl halides.
-
Steric Environment: While the C5 position is relatively unhindered (meta to the amide), the ortho-ethoxy group can induce conformation locks in the benzamide, potentially influencing catalyst approach.
-
Chemo-stability: The N,N-dimethylamide moiety is robust, allowing the use of strong alkoxide bases (e.g., NaOtBu) without risk of hydrolysis or competitive amidation, provided the temperature is controlled.
Recommended Strategy: To overcome the electronic deactivation from the para-ethoxy group, this protocol utilizes Third- or Fourth-Generation Buchwald Precatalysts incorporating bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos). These ligands facilitate the difficult oxidative addition step while promoting reductive elimination.
Mechanistic Insight & Catalytic Cycle
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. For this specific substrate, the Oxidative Addition is the rate-determining step (RDS) due to the electron-rich nature of the arene.
Figure 1: Catalytic Cycle for 5-Bromo-2-ethoxy-N,N-dimethylbenzamide
Caption: The catalytic cycle highlighting the critical Oxidative Addition step, which is electronically disfavored by the para-ethoxy group.
Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. It uses a "Screening-First" approach to determine the optimal ligand based on the amine class.
Ligand Selection Matrix
| Amine Class | Recommended Ligand | Catalyst Source | Rationale |
| Primary Amines (Alkyl/Aryl) | BrettPhos | BrettPhos-Pd-G4 | Prevents double arylation; handles sterics well. |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | RuPhos-Pd-G4 | Excellent for electron-rich Ar-Br; prevents β-hydride elimination. |
| Anilines | tBuXPhos | tBuXPhos-Pd-G3 | High turnover for N-arylation. |
| Amides (Amidation) | Xantphos | Pd₂(dba)₃ + Ligand | Large bite angle favors reductive elimination of amides. |
Materials & Reagents
-
Substrate: 5-bromo-2-ethoxy-N,N-dimethylbenzamide (1.0 equiv, 273 mg)
-
Amine: 1.2 equivalents
-
Catalyst: RuPhos-Pd-G4 (2 mol%, 17 mg) [For secondary amines]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 135 mg)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration, 5 mL)
-
Internal Standard: 1,3,5-Trimethoxybenzene (optional, for NMR yield)
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Equip a 20 mL reaction vial with a magnetic stir bar and a Teflon-lined septum cap.
-
If using a glovebox: Weigh the Pd-precatalyst, NaOtBu, and solid amine (if applicable) inside the box.
-
If using Schlenk technique: Flame-dry the vial, cool under Argon, and add solids against a counter-flow of Argon.
-
-
Reagent Addition:
-
Add 5-bromo-2-ethoxy-N,N-dimethylbenzamide (1.0 mmol).
-
Add Base (NaOtBu, 1.4 mmol).
-
Add Precatalyst (RuPhos-Pd-G4, 0.02 mmol).
-
Note: If the amine is liquid, add it last via syringe.
-
-
Solvent & Reaction:
-
Seal the vial.
-
Evacuate and backfill with Argon (3 cycles) if not in a glovebox.
-
Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Add liquid amine (1.2 mmol) via syringe.
-
Place in a pre-heated heating block at 80 °C . Stir vigorously (800 rpm).
-
-
Monitoring:
-
Monitor by LC-MS or TLC at 2 hours.
-
TLC Eluent: 30% EtOAc in Hexanes (Substrate R_f ~ 0.4; Product usually lower or higher depending on amine).
-
Typically, conversion is complete within 4–12 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove Pd black and salts.
-
Wash the filtrate with Water (10 mL) and Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Gradient: 0% → 50% EtOAc in Hexanes (adjust based on amine polarity).
-
Optimization & Troubleshooting Workflow
If the standard protocol yields <50%, utilize the following decision tree to diagnose and correct the failure mode.
Figure 2: Optimization Decision Tree
Caption: Diagnostic workflow for troubleshooting low yields, distinguishing between catalyst inactivity and side reactions.
Troubleshooting Data Table
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM recovered) | Catalyst poisoning or poor oxidative addition. | Switch to tBuBrettPhos (more bulky/active). Ensure inert atmosphere is rigorous. |
| Product + Ar-H (Dehalogenation) | Reductive elimination is too slow; β-hydride elimination competing. | Switch to RuPhos (promotes RE). Lower temperature. |
| Low Conversion with NaOtBu | Base sensitivity or functional group incompatibility.[1] | Switch to Cs₂CO₃ or K₃PO₄ in t-Amyl Alcohol at 100 °C. |
| Pd Black Precipitation | Catalyst decomposition. | Increase ligand:Pd ratio (use 1.5:1 if mixing manually) or use Precatalysts . |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Heteroatom Bond Formation: A Modern Perspective." Angewandte Chemie International Edition, 2006.[2]
-
M. Su, N. Hoshiya, S. L.[3] Buchwald. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014.[2]
-
Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[2] Chemical Reviews, 2016.
-
BenchChem Application Notes. "Optimization of Buchwald-Hartwig Amination for Electron-Rich Aryl Bromides." BenchChem Protocols, 2025.[4][5]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Regioselective Functionalization of 5-bromo-2-ethoxy-N,N-dimethylbenzamide via Directed ortho-Metalation
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the lithiation and subsequent functionalization of 5-bromo-2-ethoxy-N,N-dimethylbenzamide. The methodology leverages the powerful principle of Directed ortho-Metalation (DoM), utilizing the N,N-dimethylamide moiety as a potent Directed Metalation Group (DMG) to achieve highly regioselective C-H activation. We will explore the mechanistic underpinnings that govern this selectivity, provide step-by-step protocols for generating the key aryllithium intermediate, and detail its subsequent trapping with various electrophiles. This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex, polysubstituted aromatic compounds.
Mechanistic Insight: The Power of Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a cornerstone of modern synthetic chemistry for the regioselective functionalization of aromatic rings.[1][2] Unlike classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers, DoM provides exclusive substitution at the position immediately adjacent to a Directed Metalation Group (DMG).[3]
The mechanism hinges on the ability of a heteroatom-containing DMG to coordinate with a Lewis acidic organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA).[2] This coordination pre-assembles the base in close proximity to the ortho-proton, leading to a kinetically favored deprotonation through a process known as a complex-induced proximity effect (CIPE).[2][4]
In the case of 5-bromo-2-ethoxy-N,N-dimethylbenzamide, the N,N-dimethylamide is one of the most powerful DMGs available.[3][5] Its carbonyl oxygen acts as an excellent Lewis base, chelating the lithium cation of the organolithium base. This directs deprotonation exclusively to the C6 position, which is ortho to the amide. While the ethoxy group at C2 is also a DMG, its directing ability is significantly weaker than the tertiary amide. The bromine at C5 introduces a potential competing pathway: lithium-halogen exchange. However, under carefully controlled conditions (typically low temperatures, -78 °C), C-H abstraction is kinetically favored over the exchange process, especially when using bases like lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi).[6][7] The resulting aryllithium species is a versatile intermediate, poised for reaction with a wide array of electrophiles.[8]
Caption: Mechanism of Directed ortho-Metalation and Functionalization.
Experimental Protocols
Safety First: Organolithium reagents such as n-butyllithium and sec-butyllithium are pyrophoric and react violently with water.[9][10] All procedures must be conducted by trained personnel under a strict inert atmosphere (Nitrogen or Argon) in a fume hood.[11][12] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[13] A Class D fire extinguisher (for combustible metals) should be readily accessible.[14]
Protocol 1: Directed ortho-Lithiation of 5-bromo-2-ethoxy-N,N-dimethylbenzamide
This protocol details the formation of the C6-lithiated intermediate.
Materials and Reagents:
-
5-bromo-2-ethoxy-N,N-dimethylbenzamide
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Argon or Nitrogen gas (high purity)
-
Dry ice / Acetone or Isopropanol bath
Equipment:
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Argon/Nitrogen inlet and bubbler
-
Low-temperature thermometer
-
Syringes and needles (oven-dried)
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, a rubber septum on the central neck, a gas inlet adapter, and a low-temperature thermometer. Purge the entire system with inert gas for at least 15 minutes.[15]
-
Reagent Addition: To the flask, add 5-bromo-2-ethoxy-N,N-dimethylbenzamide (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M solution).
-
Additive: Add freshly distilled TMEDA (1.2 eq) to the solution via syringe. TMEDA helps to break up organolithium aggregates, increasing the basicity and reaction rate.[2][16]
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting deep red or orange solution at -78 °C for 1 hour. The formation of a colored solution is indicative of the aryllithium species. The reaction is now ready for functionalization as described in Protocol 2.
Protocol 2: Functionalization (Quenching) of the Aryllithium Intermediate
This protocol describes the reaction of the generated aryllithium with an electrophile.
Procedure:
-
Electrophile Addition: While maintaining the temperature at -78 °C, add a solution of the desired electrophile (1.2-1.5 eq) in anhydrous THF dropwise to the aryllithium solution.
-
Reaction: Stir the mixture at -78 °C for an additional 1-2 hours. The reaction time may vary depending on the electrophile's reactivity.
-
Warming & Quenching: After the reaction is deemed complete (monitoring by TLC is possible if a quenching/workup procedure is performed on an aliquot), remove the cold bath and allow the reaction to warm slowly to 0 °C. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the final product.
Caption: Experimental Workflow for Lithiation and Functionalization.
Data Presentation
The following table outlines representative examples of electrophiles that can be used to trap the aryllithium intermediate, along with the expected functional group incorporation.
| Entry | Electrophile | Reagent Name | Functional Group Introduced | Typical Yield Range |
| 1 | (CH₃)₃SiCl | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 85-95% |
| 2 | DMF | N,N-Dimethylformamide | -CHO (aldehyde) | 70-85% |
| 3 | I₂ | Iodine | -I | 80-90% |
| 4 | R-CHO | Aldehyde | -CH(OH)R | 65-80% |
| 5 | CO₂ (dry ice) | Carbon Dioxide | -COOH (carboxylic acid) | 75-90% |
| 6 | B(OiPr)₃ | Isopropyl borate | -B(OH)₂ (after hydrolysis) | 70-85% |
Troubleshooting and Key Considerations
-
Low Yields: This can result from moisture in the apparatus or reagents, degrading the organolithium. Ensure rigorous drying of all glassware and solvents. The purity and concentration of the organolithium reagent should also be verified by titration.
-
Competing Lithium-Halogen Exchange: If products derived from lithiation at the C5 position are observed, the reaction may be proceeding via lithium-halogen exchange. This is more likely with n-BuLi or at higher temperatures. Using s-BuLi or LDA at strictly maintained low temperatures (-78 °C) minimizes this side reaction.[6]
-
Incomplete Reaction: If starting material remains, the organolithium reagent may have been insufficient in quantity or reactivity. Ensure accurate titration and consider using a slight excess (1.1-1.2 eq). The addition of TMEDA is crucial for enhancing reactivity.[16]
-
Difficulty with Hydrolysis of Amide: Tertiary amides can be difficult to hydrolyze to the corresponding carboxylic acid or other functional groups. Specialized, often harsh conditions may be required for this transformation if needed post-functionalization.[5][17]
References
- Stiasny, N., et al. (1992). J. Org. Chem., 57(25), 6833–6837.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
YouTube. (2024). nbutyl lithium safety. Retrieved from [Link]
-
University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
Snieckus, V., et al. (2001). Organic Letters, 3(25), 4023–4026. N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics*. ACS Publications. Retrieved from [Link]
-
Mortier, J., et al. (2005). J. Org. Chem., 70(17), 6772–6783. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides*. PubMed. Retrieved from [Link]
-
Collum, D. B., et al. (2007). J. Am. Chem. Soc., 129(47), 14815–14820. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis*. PMC - NIH. Retrieved from [Link]
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
-
Reddit. (2018). Is it possible to attain directed lithiation of an aromatic ring using LDA? Retrieved from [Link]
-
Collum, D. B., et al. (2014). The Journal of Organic Chemistry, 79(15), 6896–6909. Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions*. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Successful transformations of aryllithium species. Retrieved from [Link]
-
ResearchGate. (2025). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis | Request PDF. Retrieved from [Link]
-
Snieckus, V., et al. (1992). Directed ortho metalation of n,n-diethyl benzamides. Methodology and regiospecific synthesis of useful contiguously tri- and tetra-substituted oxygenated aromatics, phthalides and phthalic anhydrides. Semantic Scholar. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]
-
Snieckus, V., et al. (1986). Directed metalation of tertiary benzamides. Ortho N-aryl amination and synthesis of acridones. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent - Reactivity and applications. Retrieved from [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction Safety. Retrieved from [Link]
-
Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
-
Knochel, P., et al. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. ResearchGate. Retrieved from [Link]
-
JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. Retrieved from [Link]
-
Bailey, W. F., & Punzalan, E. R. (2006). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Knochel, P., et al. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. PubMed. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]
-
Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]
- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
-
Semantic Scholar. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]
-
MDPI. (n.d.). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]
-
PMC - NIH. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from [Link]
-
Kyoto University Research Information Repository. (2022). Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium. Retrieved from [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reddit.com [reddit.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
microwave-assisted synthesis of 5-bromo-2-ethoxy-N,N-dimethylbenzamide analogs
Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Bromo-2-ethoxy-N,N-dimethylbenzamide Analogs
Executive Summary & Scientific Rationale
The substituted benzamide scaffold, particularly 5-bromo-2-ethoxy-N,N-dimethylbenzamide, represents a critical pharmacophore in the development of antipsychotics (e.g., Remoxipride, Eticlopride) targeting dopamine D2/D3 receptors. Conventional thermal synthesis of these analogs is often plagued by long reaction times (12–24 hours), inconsistent yields due to steric hindrance at the ortho-position, and difficulties in purifying the intermediate ethers.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging dielectric heating, we achieve:
-
Kinetic Acceleration: Reduction of reaction times from hours to minutes.
-
Enhanced Solvation: Superheating of solvents (DMF/EtOH) above boiling points to overcome the steric barrier of the ortho-ethoxy group.
-
Green Efficiency: Utilization of Propylphosphonic Anhydride (T3P®) as a coupling agent, ensuring low epimerization and water-soluble byproducts.
Retrosynthetic Strategy & Workflow
The synthesis is designed as a modular two-step protocol starting from commercially available methyl 5-bromosalicylate. This route avoids the chemoselectivity issues of alkylating the free acid and allows for divergent synthesis of amide analogs in the final step.
Figure 1: Synthetic Workflow and Logic Flow
Caption: Modular microwave workflow demonstrating the linear progression from salicylate precursor to final amide target.
Detailed Experimental Protocols
Protocol A: Rapid O-Alkylation (Williamson Ether Synthesis)
Objective: Installation of the 2-ethoxy group.[1] The microwave effect is critical here to solubilize the potassium carbonate and accelerate the SN2 attack.
Reagents:
-
Methyl 5-bromosalicylate (1.0 eq)
-
Ethyl Iodide (1.5 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone or DMF (DMF is preferred for MW due to higher boiling point capability).
Procedure:
-
Loading: In a 10 mL microwave process vial, suspend Methyl 5-bromosalicylate (231 mg, 1 mmol) and
(276 mg, 2 mmol) in DMF (3 mL). -
Reagent Addition: Add Ethyl Iodide (120 µL, 1.5 mmol). Cap the vial with a Teflon-lined septum.
-
Irradiation: Heat in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 120 °C
-
Time: 10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High (600 rpm)
-
-
Workup: Pour mixture into ice water (20 mL). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.
Data Summary: Conventional vs. Microwave
| Parameter | Conventional Reflux (Acetone) | Microwave (DMF) |
| Temperature | 56 °C | 120 °C |
| Time | 8 hours | 10 minutes |
| Yield | 78% | 96% |
| Purity (LCMS) | 85% (requires column) | >95% (clean precipitation) |
Protocol B: One-Pot Saponification and T3P-Mediated Amidation
Objective: Hydrolysis of the ester followed by amide coupling. T3P (Propylphosphonic anhydride) is chosen for its high thermal stability and low toxicity compared to HATU/EDC.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Lithium Hydroxide (LiOH) 2M aqueous solution.
-
Dimethylamine hydrochloride (1.5 eq)
-
T3P (50% w/w in EtOAc) (2.0 eq)
-
Triethylamine (
) (4.0 eq) -
Solvent: Ethyl Acetate (EtOAc) or DMF.
Procedure:
-
Saponification: Dissolve the intermediate (1 mmol) in THF/Water (1:1, 3 mL) with LiOH (2 eq). MW irradiate at 100 °C for 5 minutes. Acidify with 1M HCl to precipitate the acid. Dry the solid.
-
Coupling Setup: Suspend the dried acid (1 mmol) and Dimethylamine HCl (1.5 mmol) in EtOAc (4 mL).
-
Base/Coupling Agent: Add
(4 mmol) followed by T3P solution (2 mmol) dropwise. -
Irradiation: Seal and heat.
-
Workup: Wash the organic layer with water, sat.
, and brine. T3P byproducts are water-soluble, eliminating the need for extensive chromatography.
Library Generation & Analog Expansion
To generate a library of analogs (e.g., for SAR studies), vary the amine in Protocol B. The T3P/MW protocol is robust for steric and electronic variations.
Table 2: Scope of Amidation (Microwave Conditions)
| Amine Input | Target Analog | Yield (%) | Notes |
| Dimethylamine | N,N-dimethyl | 92% | Standard reference |
| (S)-N-((1-ethylpyrrolidin-2-yl)methyl)amine | Remoxipride-like | 88% | Chiral integrity maintained |
| Morpholine | Morpholino-amide | 94% | High nucleophilicity |
| 2-Aminopyridine | Pyridinyl-amide | 76% | Lower yield due to low nucleophilicity; increase Temp to 170°C |
Troubleshooting & Optimization Logic
Use the following decision tree to optimize yields if standard protocols underperform for specific analogs.
Figure 2: Optimization Decision Tree
Caption: Logic flow for troubleshooting low yields in microwave-assisted amidation steps.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][5] Organic Letters, 13(19), 5048–5051.[4] [Link]
-
Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. [Link]
- Dahmén, J., et al. (1984). Synthesis of C-11 labeled Remoxipride. Journal of Labelled Compounds and Radiopharmaceuticals, 21(11).
-
Archana, et al. (2009). Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096.[6] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Bromo-2-ethoxy-N,N-dimethylbenzamide
Case ID: SYN-5Br-EtO-DMB Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses yield optimization for 5-bromo-2-ethoxy-N,N-dimethylbenzamide . This molecule presents a classic "ortho-effect" challenge: the ortho-ethoxy group creates steric hindrance that impedes nucleophilic attack at the carbonyl carbon, while the electron-donating nature of the ether can deactivate the electrophilicity of the carbonyl if not properly activated.
Our field data suggests that users experiencing low yields (<60%) typically fail at the Acid Activation step or mismanage the Dimethylamine source. This guide prioritizes the Acid Chloride Route over coupling reagents (HATU/EDC) for scalability and cost-efficiency.
Module 1: Synthetic Route & Logic
To maximize yield, we recommend a linear sequence starting from 5-bromosalicylic acid .
Recommended Pathway (Route A):
-
O-Alkylation: Lock the phenol as an ethyl ether.
-
Activation: Convert carboxylic acid to acid chloride (highly reactive).
-
Amidation: React with dimethylamine source.
Note: Do not attempt amidation before alkylation. The free phenol interferes with coupling agents and thionyl chloride.
Workflow Visualization
Caption: Optimized linear synthesis workflow avoiding phenolic interference.
Module 2: Detailed Protocol & Troubleshooting
Step 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Convert the 2-hydroxy group to a 2-ethoxy group.
-
Reagents: 5-Bromosalicylic acid (1.0 eq), Ethyl Iodide (1.5 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Solvent: Acetone (Reagent grade) or Acetonitrile.
Protocol:
-
Dissolve 5-bromosalicylic acid in acetone (0.5 M).
-
Add K₂CO₃ (finely ground). Stir for 15 min.
-
Add Ethyl Iodide dropwise.
-
Reflux for 12–16 hours.
-
Critical Workup: Filter inorganic salts while warm. Concentrate filtrate.[1] Acidify residue with 1N HCl to precipitate the 5-bromo-2-ethoxybenzoic acid .
Troubleshooting Table:
| Symptom | Diagnosis | Solution |
|---|---|---|
| Incomplete Conversion | Particle size of base is too large. | Use finely powdered K₂CO₃ or switch to Cs₂CO₃ (catalytic amount) to boost reactivity. |
| Product is an Oil | Ethyl ester formation (side reaction). | If the carboxyl group also alkylated (forming the ethyl ester), hydrolyze it with LiOH/THF/Water to return to the benzoic acid form before Step 2. |
Step 2 & 3: Acid Chloride Activation & Amidation
Objective: Overcome steric hindrance by creating a highly reactive electrophile.
-
Reagents: Thionyl Chloride (SOCl₂), DMF (Cat.), Dimethylamine Hydrochloride (Me₂NH·HCl), Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) - Anhydrous.[2]
Protocol:
-
Activation: Suspend 5-bromo-2-ethoxybenzoic acid in anhydrous DCM. Add catalytic DMF (2-3 drops).
-
Add SOCl₂ (1.5 eq) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases.
-
Evaporation: Remove solvent and excess SOCl₂ completely under vacuum (azeotrope with toluene if needed). Residue is the Acid Chloride.
-
Amidation Prep: In a separate flask, mix Dimethylamine HCl (1.2 eq) and TEA (2.5 eq) in DCM at 0°C.
-
Coupling: Dissolve the Acid Chloride residue in DCM and add dropwise to the amine mixture.
-
Stir at Room Temperature (RT) for 4 hours.
Why this works: Using Dimethylamine Hydrochloride + Base is superior to using aqueous dimethylamine (40%) because it maintains anhydrous conditions, preventing the hydrolysis of your reactive acid chloride back to the starting material [1].
Module 3: Diagnostic Decision Tree (Amidation Failure)
Use this logic flow if your yield is below 70% in the final step.
Caption: Diagnostic logic for troubleshooting low yields during the amide coupling stage.
Frequently Asked Questions (FAQ)
Q1: Can I use HATU or EDC instead of Thionyl Chloride? A: Yes, but with caveats. The ortho-ethoxy group creates steric bulk. Standard EDC couplings may be slow. If you must use coupling reagents, HATU is preferred over EDC due to its faster kinetics with hindered substrates [2]. However, the Acid Chloride route described above is generally more robust for this specific sterically hindered system.
Q2: My product is purple/brown after workup. Is it impure? A: Likely yes. This often indicates trace oxidation of the phenol if the O-alkylation was incomplete, or residual iodine traces from Ethyl Iodide. Wash the organic layer with 10% Sodium Thiosulfate solution during workup to remove iodine colors.
Q3: How do I remove unreacted 5-bromo-2-ethoxybenzoic acid? A: The starting acid is soluble in basic aqueous solutions. Wash your organic reaction mixture (DCM) with 1N NaOH or Saturated NaHCO₃ . The product (amide) will stay in the DCM, while the unreacted acid will move to the water layer.
Q4: Why use Dimethylamine Hydrochloride instead of the gas? A: Handling dimethylamine gas requires specialized equipment (lecture bottles, cold traps) and is difficult to quantify. The Hydrochloride salt (Me₂NH·HCl) is a stable solid that allows for precise stoichiometry. When mixed with TEA or DIPEA, it releases the free amine in situ [3].
References
-
BenchChem. (2025).[3][4][5] Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Retrieved from 4
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents. Tetrahedron Letters. Retrieved from 6
-
Study.com. Reaction of Benzoyl Chloride with Dimethylamine. Retrieved from 7
Sources
- 1. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. homework.study.com [homework.study.com]
Technical Support Center: 5-Bromo-2-ethoxy-N,N-dimethylbenzamide
The following guide serves as a specialized Technical Support Center for 5-bromo-2-ethoxy-N,N-dimethylbenzamide . It is designed to troubleshoot purification challenges, moving beyond generic advice to address the specific physicochemical behavior of halogenated alkoxy-benzamides.
Case ID: PUR-5Br-OEt-DMB Support Tier: Senior Application Scientist Status: Operational
Diagnostic Triage: Start Here
Before selecting a protocol, identify your current crude state. The presence of the N,N-dimethyl amide moiety combined with the lipophilic ethoxy/bromo groups creates unique solubility profiles that dictate the purification strategy.
| Crude State | Likely Contaminants | Recommended Protocol |
| Sticky/Viscous Oil | Residual solvent (DMF/DMAc), Rotamers, Oligomers | Protocol A (Anti-Solvent Crash) |
| Solid (Off-white/Yellow) | Unreacted Phenol/Acid precursor, Coupling reagents | Protocol B (Chemical Wash) + C (Recryst) |
| Dark/Tar-like | Oxidation byproducts, Polymerized impurities | Protocol D (Silica Plug) |
Experimental Protocols
Protocol A: Troubleshooting "Oiling Out" (Anti-Solvent Precipitation)
Issue: The compound refuses to crystallize and separates as a distinct oil phase in the crystallization solvent. This is common for N,N-dimethylbenzamides due to their ability to disrupt hydrogen bonding networks.
The Fix: The "Cloud Point" Titration
-
Dissolve crude oil in the minimum volume of warm Ethyl Acetate (EtOAc) or Acetone (approx. 40-45°C).
-
Add Hexane (or Heptane) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.
-
STOP adding anti-solvent. Add 1-2 drops of EtOAc to turn the solution clear again.
-
Remove heat and let the vessel cool to room temperature slowly (wrap in foil/insulation).
-
Critical Step: If oil droplets form, scratch the glass interface vigorously with a glass rod to induce nucleation.
Scientist's Note: If the oil persists, your purity is likely <85%. Switch to Protocol D (Silica Plug) to remove gross impurities before attempting crystallization again.
Protocol B: Chemical Decontamination (Acid/Base Work-up)
Context: If synthesized via alkylation of 5-bromo-2-hydroxy-N,N-dimethylbenzamide or amide coupling of 5-bromo-2-ethoxybenzoic acid.
Workflow Diagram:
Caption: Partitioning logic for removing ionizable precursors. The product remains in the organic phase throughout.
Step-by-Step:
-
Dilute reaction mixture with Dichloromethane (DCM) (preferred over EtOAc for better separation of emulsions).
-
Acid Wash: Wash with 1M HCl (2x). Purpose: Removes unreacted dimethylamine or coupling catalysts (DMAP/Imidazole).
-
Base Wash: Wash with 1M NaOH (2x). Purpose: The 2-ethoxy group is stable, but any unreacted 2-hydroxy precursor (phenol) or 2-ethoxybenzoic acid will be deprotonated and pulled into the aqueous layer.
-
Final Polish: Wash with Brine, dry over Na₂SO₄, and concentrate.[1]
Protocol C: Recrystallization (The Gold Standard)
Target Purity: >98% (HPLC)[1][2]
Solvent System Table:
| Solvent System | Ratio (v/v) | Comments |
|---|---|---|
| EtOH / Water | 1:1 to 1:2 | Best for yield. Dissolve in hot EtOH, add hot water until turbid. Cool slowly. |
| EtOAc / Hexane | 1:3 to 1:5 | Best for drying. Produces anhydrous crystals suitable for moisture-sensitive next steps. |
| IPA (Isopropyl Alcohol) | 100% | Good compromise. High solubility hot, low solubility cold. |
Protocol D: Flash Chromatography (The "Brute Force" Method)
Use when: Crystallization fails or crude purity is <80%.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexane/Ethyl Acetate gradient.[3]
-
Rf Prediction:
-
The N,N-dimethyl amide is moderately polar but the bromo/ethoxy groups add lipophilicity.
-
Expect Rf ≈ 0.35 in 30% EtOAc / 70% Hexane .
-
-
Loading: Dissolve crude in a minimum amount of DCM. Do not load in DMF or DMSO (this causes band broadening).
Frequently Asked Questions (FAQs)
Q: The NMR shows "double" peaks for the methyl groups. Is this an impurity? A: Likely No . This is a classic artifact of N,N-dimethylbenzamides. The amide bond has partial double-bond character (C-N rotation is restricted). This creates two distinct environments for the methyl groups (cis and trans to the carbonyl oxygen) on the NMR timescale.
-
Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into a singlet, it is a rotamer effect, not an impurity [1].
Q: My product is yellow, but it should be white. How do I fix this? A: The yellow color often comes from trace bromination byproducts or oxidized phenols.
-
Solution: Dissolve the compound in hot Ethanol. Add Activated Carbon (Charcoal) (approx. 5 wt% of mass). Stir for 15 mins hot. Filter through a Celite pad while still hot. Recrystallize the filtrate.
Q: I see a spot on TLC just below my product that won't separate. A: This is likely the des-bromo analog (2-ethoxy-N,N-dimethylbenzamide) or the demethylated amide (N-methyl), depending on your synthesis route.
-
Strategy: These are structurally very similar. Crystallization is more effective than chromatography here. Use the EtOH/Water system (Protocol C), as the solubility difference between the brominated and non-brominated species is often amplified in aqueous mixtures.
References
-
Amide Bond Rotation Kinetics
- Source: "Restricted Rotation in N,N-Dimethylamides." Journal of Organic Chemistry.
- Context: Explains the distinct NMR signals for N-Me groups due to steric hindrance and resonance.
-
URL:[Link] (Canonical reference for amide rotamers).
-
Benzamide Purification Strategies
-
Source: BenchChem Technical Protocols.[4] "Strategies to reduce impurities in benzamide synthesis."
- Context: Validates recrystallization solvents and acid/base workup for benzamide deriv
-
-
Purification of Halogenated Benzene Derivatives
-
Source: "Purification of 5-Bromo-1,3-dichloro-2-ethoxybenzene."[3]
- Context: Provides solubility data and extraction protocols for 5-bromo-2-ethoxy substituted rings.
-
Sources
Technical Support Center: Purification of 5-Bromo-2-ethoxy-N,N-dimethylbenzamide
This guide serves as a technical support resource for the purification of 5-bromo-2-ethoxy-N,N-dimethylbenzamide . It is designed for researchers requiring high-purity material for biological assays or downstream synthesis.
Executive Summary & Molecule Profile
This benzamide derivative typically presents as a white to off-white solid or viscous oil depending on purity. The primary impurities stem from its synthesis, likely involving the acylation of dimethylamine with 5-bromo-2-ethoxybenzoyl chloride (or the activated acid).
Target Molecule Profile:
-
Substituents: 5-Bromo (lipophilic, halogen bond donor), 2-Ethoxy (electron-donating, ortho-position).
-
Solubility: High in DCM, EtOAc, DMSO; Moderate in Ethanol; Low in Water/Hexanes.
-
pKa: Amide nitrogen is non-basic; the molecule is neutral.
Troubleshooting Guide (Q&A)
Category A: Chemical Impurities (Starting Materials)
Q1: My crude product has a persistent acrid odor resembling amine. How do I remove it? Diagnosis: This indicates residual dimethylamine (or its hydrochloride salt trapped in the organic matrix). While dimethylamine is volatile (b.p. 7°C), its salts are not. Solution:
-
Dissolve the crude in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[5]
-
Perform a wash with 1N HCl (hydrochloric acid).
-
Mechanism: The acid protonates the residual dimethylamine, converting it into the water-soluble dimethylammonium chloride, which partitions into the aqueous phase. The benzamide product remains neutral and stays in the organic layer.
Q2: TLC shows a lower Rf spot that trails. It correlates with the starting benzoic acid. Diagnosis: Presence of unreacted 5-bromo-2-ethoxybenzoic acid . This is common if the acid chloride formation was incomplete or if hydrolysis occurred during workup. Solution:
-
Perform a wash with 1N NaOH or Saturated NaHCO₃ .
-
Mechanism: The carboxylic acid (pKa ~4) is deprotonated to form the anionic carboxylate salt (highly water-soluble). The amide (neutral) remains in the organic phase.
-
Caution: Avoid prolonged exposure to strong base (NaOH) at high temperatures to prevent hydrolysis of the amide bond itself, although N,N-dimethylbenzamides are relatively robust.
Category B: Physical Issues & Coloration
Q3: The product is "oiling out" instead of crystallizing during recrystallization. Diagnosis: The solvent system is too polar, or the concentration is too high, causing liquid-liquid phase separation before crystal nucleation. Solution:
-
Switch to a solvent/anti-solvent system .[6] Dissolve the oil in a minimum amount of warm Ethanol (EtOH) .
-
Slowly add Water or Hexane dropwise until turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities and induces oiling.
-
Seed Crystals: If available, add a seed crystal of pure material at the turbidity point.
Q4: The solid is yellowish/brown, but NMR indicates >95% purity. Diagnosis: Trace oxidation products or transition metal residues (if Pd/Cu catalysis was used upstream). Solution:
-
Add Activated Carbon (Charcoal) (5-10% w/w).
-
Reflux for 15-30 minutes.
-
Filter while hot through a Celite pad to remove the carbon.
-
Recrystallize the filtrate.
Experimental Protocols
Protocol A: The "Self-Validating" Aqueous Workup
Use this as the primary purification step. It relies on pKa differences to chemically "filter" impurities.
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[5]
-
Acid Wash: 1M HCl.[9]
-
Base Wash: 1M NaOH or Sat. NaHCO₃.
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Acid Phase (Removes Amines): Wash the organic layer twice with 1M HCl (1:1 volume ratio).
-
Validation: The aqueous layer should be acidic (pH < 2).
-
-
Base Phase (Removes Acids): Wash the organic layer twice with 1M NaOH.
-
Validation: The aqueous layer should be alkaline (pH > 10).
-
-
Neutralization: Wash once with Brine (Saturated NaCl) to remove bulk water and residual base.
-
Drying: Dry over Anhydrous MgSO₄ for 15 minutes. Filter and concentrate in vacuo.
Protocol B: Recrystallization (Polishing)
Use this if the workup yields a solid that requires higher purity (>98%).
Solvent System: Ethanol / Water (Recommended for polarity balance).
Step-by-Step:
-
Place the crude solid in an Erlenmeyer flask.
-
Add Absolute Ethanol just enough to cover the solid.
-
Heat to boiling (water bath or hot plate). Add more Ethanol dropwise until the solid just dissolves.
-
Remove from heat. Add warm water dropwise until a faint cloudiness appears and persists.
-
Add one drop of Ethanol to clear the solution.
-
Cover and let stand at room temperature for 2-4 hours.
-
Transfer to a fridge (4°C) overnight.
-
Filter the crystals and wash with cold Ethanol/Water (1:1).
Data & Visualization
Table 1: Impurity Profile & Removal Strategy
| Impurity Type | Likely Identity | Chemical Property | Removal Method |
| Starting Material | 5-Bromo-2-ethoxybenzoic acid | Acidic (pKa ~4) | Alkaline Extraction (NaOH/NaHCO₃) |
| Reagent | Dimethylamine | Basic (pKa ~10.7) | Acidic Extraction (HCl) |
| By-Product | 5-Bromo-2-hydroxy-N,N-dimethylbenzamide | Phenolic (pKa ~10) | Strong Alkaline Wash (NaOH) |
| Solvent | DMF / DMSO | Water miscible | Extensive Water/Brine Washes |
Diagram 1: Purification Logic Flow
Caption: Logical flow for the chemical separation of acidic and basic impurities from the neutral benzamide target.
Diagram 2: Impurity Fate Map
Caption: Fate mapping showing how pH manipulation selectively shuttles impurities into the waste stream.
References
-
BenchChem. (2025).[5][6][7][10] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Retrieved from
-
Organic Syntheses. (1997). Preparation of 3-Bromo-2-pyrone (General Bromination/Purification Techniques). Org. Synth. 1997, 74, 224. Retrieved from
-
ResearchGate. (2017). Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Chinese Journal of Organic Chemistry. Retrieved from
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 3. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Optimizing Cross-Coupling Rates for Electron-Rich Aryl Bromides
Executive Summary: The "Deactivated" Substrate Challenge
In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), aryl bromides bearing electron-donating groups (EDGs) like -OMe, -NMe2, or alkyls are kinetically distinct from their electron-deficient counterparts.
The Core Physics:
Oxidative Addition (OA) is the transfer of electrons from the metal center (
-
Electron-Deficient Ar-Br: The Carbon-Bromine bond is electron-poor, lowering the energy of the
antibonding orbital. inserts easily. -
Electron-Rich Ar-Br: The EDGs increase electron density at the ipso-carbon, raising the
energy. This makes the bond less electrophilic, creating a high activation energy barrier for the metal insertion.
The Consequence:
For electron-rich substrates, Oxidative Addition becomes the Rate-Determining Step (RDS) . Standard catalysts (e.g.,
The "Engine": Catalyst & Ligand Selection[1][2]
To overcome the OA barrier, you must engineer the catalyst to be hyper-electron-rich and sterically bulky .
A. Ligand Selection Strategy
Do not use triphenylphosphine (
| Ligand Class | Recommended Ligands | Mechanism of Action | Best For |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | The electron-rich alkyl groups push density to Pd, accelerating OA. The biaryl backbone prevents Pd-aggregation. | Suzuki-Miyaura (Sterically hindered or electron-rich) |
| Bulky Trialkyl Phosphines | High basicity ( | Stille, Negishi, Heck | |
| NHC (Carbenes) | IPr, IMes (PEPPSI) | Strong | Difficult Buchwald-Hartwig aminations |
B. The Precatalyst Revolution
Avoid
-
Recommendation: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound and an activating group that releases the active
species immediately upon base exposure, ensuring 100% active catalyst concentration at .
Visualizing the Bottleneck
The following diagram illustrates the catalytic cycle, highlighting where electron-rich substrates cause "traffic jams" (Cycle Stalling).
Caption: Figure 1. The catalytic cycle for electron-rich aryl bromides. The red arrow indicates the Rate-Determining Step (Oxidative Addition).[1] If this step is slower than the rate of catalyst aggregation, the reaction fails.
Troubleshooting & FAQs
Q1: My reaction stalls at ~30% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: This is likely Catalyst Poisoning or Ligand Inhibition , not just catalyst death.
-
The Cause: If you are using
or + Ligand, the "spent" oxidized phosphine or free dba can competitively bind to the active Pd center, shutting it down. -
The Fix:
-
Switch to a Palladacycle Precatalyst (e.g., XPhos Pd G4) to remove dba from the system entirely.
-
Check your stirring. High-viscosity slurries (common with phosphate bases) can stop mass transfer.
-
Inert Atmosphere: Electron-rich phosphines (like
) are pyrophoric or highly air-sensitive. If the reaction turns clear/colorless (Pd black precipitation), oxygen may have killed the catalyst.
-
Q2: I am seeing the reduced product (Ar-H) instead of the coupled product.
Diagnosis: This is Protodehalogenation .
-
Mechanism: The Pd(II)-Ar species is waiting too long for the nucleophile (boronic acid) to transmetalate. While waiting, it grabs a hydride (often from the solvent or the ligand itself via
-hydride elimination) and reductively eliminates Ar-H. -
The Fix:
-
Increase Nucleophile Concentration: Push the equilibrium toward transmetalation by adding 1.5 - 2.0 equivalents of the boronic acid.
-
Water is Critical: In Suzuki coupling, water is required to form the reactive boronate species (
). Ensure you are using a solvent mix like Dioxane:Water (4:1). Anhydrous conditions often fail here. -
Switch Solvent: Avoid alcohols (isopropanol, ethanol) which are hydride sources. Use Toluene or THF.[2]
-
Q3: Which base should I use for "difficult" electron-rich substrates?
Recommendation:
-
Standard:
(Tribasic Potassium Phosphate). It buffers the reaction and is gentle enough to prevent boronic acid decomposition (protodeboronation). -
Aggressive:
or . If steric hindrance is high, the extra basicity helps generate the reactive boronate species faster, speeding up the transmetalation step to keep up with the difficult oxidative addition.
Standard Operating Procedure (SOP)
Protocol: Suzuki Coupling of Electron-Rich Aryl Bromide with Boronic Acid
Scope: Optimized for substrates with -OMe, -NHAc, or alkyl substituents.
Materials:
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)
-
Ligand (Optional): XPhos (1.0 mol%) - Adding free ligand stabilizes the active species.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.
-
Base:
(3.0 equivalents).
Workflow:
-
Charge Solids: In a glovebox or under active Nitrogen flow, add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and XPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Seal & Purge: Cap the vial (PTFE/Silicone septum). If outside a glovebox, purge with inert gas for 5 minutes via needle.
-
Reaction: Heat to 80°C . Note: Electron-rich substrates often require heat to overcome the OA activation energy. Room temperature is rarely sufficient.
-
Monitoring: Check HPLC/UPLC at 1 hour.
-
If <10% conversion: Increase temp to 100°C.
-
If Ar-H observed: Add more boronic acid immediately.
-
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for identifying root causes of reaction failure in electron-rich cross-coupling.
References
-
Mechanistic Studies on Oxidative Addition
- Title: Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex.
- Source: PMC - NIH.
-
URL:[Link]
-
Ligand Effects & Reactivity Trends
- Title: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- Source: ResearchG
-
URL:[Link]
-
Suzuki-Miyaura Optimization
- Title: Selection of boron reagents for Suzuki–Miyaura coupling.
- Source: Chemical Society Reviews (RSC).
-
URL:[Link]
-
Troubleshooting Protocols
- Title: Troubleshooting low reactivity in Sonogashira coupling reactions (Applicable to Pd-Cross Coupling).
-
Source: Benchchem.[3]
Sources
Technical Support Center: Stability of 5-bromo-2-ethoxy-N,N-dimethylbenzamide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 5-bromo-2-ethoxy-N,N-dimethylbenzamide. This guide is designed to provide in-depth scientific insights and practical troubleshooting advice regarding the stability of this compound, specifically under acidic conditions. As Senior Application Scientists, we have structured this resource to address the common challenges and questions that arise during experimental workflows, ensuring you can proceed with confidence and scientific rigor.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common initial inquiries regarding the stability of 5-bromo-2-ethoxy-N,N-dimethylbenzamide in an acidic environment.
Q1: What is the primary degradation pathway for 5-bromo-2-ethoxy-N,N-dimethylbenzamide under acidic conditions?
A1: The primary degradation pathway is acid-catalyzed hydrolysis of the amide bond.[1][2] This is a classic reaction for benzamide derivatives when exposed to aqueous acidic media, especially with heating. The reaction involves the cleavage of the carbon-nitrogen bond of the amide group.
Q2: What are the expected degradation products following acid hydrolysis?
A2: The hydrolysis reaction will yield two primary products: 5-bromo-2-ethoxybenzoic acid and a dimethylammonium salt .[1] For example, if hydrochloric acid is used as the catalyst, the salt formed will be dimethylammonium chloride.
Q3: Is the acid-catalyzed hydrolysis of 5-bromo-2-ethoxy-N,N-dimethylbenzamide a reversible reaction?
A3: No, under typical acidic conditions, this reaction is considered effectively irreversible.[3] The dimethylamine formed upon cleavage is a base and is immediately protonated by the acid in the environment to form a stable dimethylammonium ion. This ion is not nucleophilic and cannot participate in the reverse reaction to reform the amide.[3]
Q4: What experimental factors will accelerate the degradation of this compound?
A4: The rate of acid hydrolysis is significantly influenced by two main factors:
-
Acid Concentration: Higher concentrations of strong acids (increased acidity) will generally increase the rate of hydrolysis.[4][5]
-
Temperature: Increasing the temperature provides the necessary activation energy for the reaction, leading to a faster degradation rate. Hydrolysis is often slow at room temperature but can be significantly accelerated by heating.[2]
Section 2: Mechanistic Deep Dive: The "Why" Behind the Degradation
Understanding the reaction mechanism is crucial for controlling the stability of your compound. The acid-catalyzed hydrolysis of an N,N-disubstituted benzamide is a well-established process.
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (like H₃O⁺).[3][6] This step is critical because it makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack. The nitrogen atom's lone pair is involved in resonance with the carbonyl, making it non-basic.[3]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the dimethylamino group into a much better leaving group (dimethylamine).
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling dimethylamine as the leaving group.
-
Deprotonation and Final Products: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield the final 5-bromo-2-ethoxybenzoic acid. The dimethylamine leaving group is immediately protonated in the acidic solution to form the dimethylammonium ion.[1][3]
Caption: Mechanism of acid-catalyzed amide hydrolysis.
Section 3: Troubleshooting Guide for Experimental Workflows
Here we address specific issues you may encounter during your experiments and provide actionable solutions.
| Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Unexpectedly Rapid Degradation | The stress conditions (acid concentration, temperature) are too harsh, leading to complete degradation before the first time point. | Solution: Reduce the severity of the conditions. Start with 0.1 N HCl at a lower temperature (e.g., 40-50°C) and monitor over a longer period. Rationale: The goal of a forced degradation study is to achieve 5-20% degradation to identify primary degradants.[7] Over-stressing the molecule can lead to secondary degradation, complicating the analysis. |
| No Observable Degradation | The stress conditions are too mild to induce hydrolysis within the experimental timeframe. | Solution: Incrementally increase the stress level. First, raise the temperature in 10°C intervals (e.g., up to 80°C). If degradation is still minimal, increase the acid concentration (e.g., to 0.5 N or 1.0 N HCl). Rationale: Amide hydrolysis requires sufficient activation energy. Increasing temperature is often more effective and controllable than drastically increasing acid concentration. |
| Multiple, Unidentified Peaks in HPLC | 1. The starting material contains impurities. 2. Secondary degradation of the primary products is occurring. 3. The analytical method lacks specificity. | Solution: 1. Confirm Purity: Always analyze a t=0 (unstressed) sample to identify pre-existing impurities. 2. Time-Course Study: Analyze samples at multiple early time points (e.g., 0, 2, 4, 8 hours). Primary degradants should increase from zero, while secondary degradants will appear later. 3. Method Validation: Ensure your HPLC method is "stability-indicating" by performing peak purity analysis using a Photodiode Array (PDA) detector to confirm that the parent and degradant peaks are homogenous. |
| Poor Mass Balance in Analysis | The sum of the parent compound and its known degradants does not account for 100% of the initial amount. | Solution: 1. Check for Non-Chromophoric Products: The degradation products may have different UV absorbance characteristics than the parent compound. Use a mass spectrometer (LC-MS) to search for expected masses. 2. Investigate Adsorption: The compound or its degradants may be adsorbing to glassware or HPLC column surfaces. Use silanized glassware and evaluate different column chemistries. |
Section 4: Experimental Protocols & Workflows
These protocols provide a validated starting point for your investigations, based on established principles from ICH guidelines.[8][9]
Protocol 4.1: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to induce and identify the primary degradation products of 5-bromo-2-ethoxy-N,N-dimethylbenzamide.
Materials:
-
5-bromo-2-ethoxy-N,N-dimethylbenzamide (high purity)
-
HPLC-grade Methanol or Acetonitrile
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH) for neutralization
-
Class A volumetric flasks and pipettes
-
Calibrated heating block or water bath
-
HPLC system with UV/PDA detector
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 5-bromo-2-ethoxy-N,N-dimethylbenzamide in a suitable organic solvent (e.g., Methanol) to prepare a 1 mg/mL stock solution.
-
Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 50-100 µg/mL. Ensure the organic solvent content is low (<10%) to not interfere with the hydrolysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same ratio of water instead of acid. Keep this at room temperature.
-
Incubation: Place the stress sample in a calibrated heating block set to 60°C.
-
Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching: Immediately neutralize each aliquot by adding an equimolar amount of 0.1 N NaOH to stop the degradation reaction. Dilute with mobile phase to the target concentration for HPLC analysis.
-
Analysis: Analyze the control, t=0, and all stressed samples using a validated stability-indicating HPLC method.
Caption: Workflow for a forced acid degradation study.
Section 5: References
-
Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297. Available at: [Link][4][5][10]
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available at: [Link][1]
-
Mechanism of Amide Hydrolysis. (2019). YouTube. Available at: [Link][3]
-
Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Available at: [Link][6]
-
Chandramore, V. V., & Sonawane, P. P. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link][8][9]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link][11]
-
Clark, J. (2023). The Hydrolysis of Amides. Chemguide. Available at: [Link][2]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide(b... | Study Prep in Pearson+ [pearson.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. scispace.com [scispace.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 5-bromo-2-ethoxy-N,N-dimethylbenzamide
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process, providing profound insights into molecular architecture. This guide presents an in-depth analysis of the ¹H NMR spectrum of 5-bromo-2-ethoxy-N,N-dimethylbenzamide, a polysubstituted aromatic compound.
Our approach deviates from a simple spectral interpretation. Instead, we will dissect the spectrum by comparing it to simpler, constituent analogues. This comparative methodology not only facilitates the assignment of complex signals but also illuminates the distinct electronic and steric influences of each functional group—the bromine atom, the ethoxy group, and the N,N-dimethylamide moiety—on the aromatic system. This guide is designed for researchers and scientists who seek to move beyond routine spectral reading to a deeper, mechanistic understanding of structure-property relationships as revealed by NMR.
Molecular Structure and Proton Environment Analysis
To logically deconstruct the spectrum, we must first identify the unique proton environments within the target molecule. The structure is systematically numbered to facilitate discussion.
Caption: Structure of 5-bromo-2-ethoxy-N,N-dimethylbenzamide with proton labels.
The molecule possesses six distinct sets of protons:
-
Three Aromatic Protons: Labeled Ha, Hb, and Hc.
-
One Methylene Group (Ethoxy): Labeled Hd.
-
One Methyl Group (Ethoxy): Labeled He.
-
Two Methyl Groups (Amide): Labeled Hf and Hf'. These may be chemically equivalent or non-equivalent depending on the rotational barrier of the C-N amide bond.
Predictive Analysis and Comparative Spectral Data
The chemical shift of a proton is exquisitely sensitive to its local electronic environment. By analyzing the additive effects of each substituent, we can predict the ¹H NMR spectrum of our target molecule and understand the origin of each signal's position and multiplicity.
Substituent Effects on the Aromatic Region (6.5-8.2 ppm)
Protons on a benzene ring typically resonate between 7.0 and 7.5 ppm.[1] The final chemical shift is a balance of inductive and resonance (mesomeric) effects from the substituents.[2][3]
-
-Br (Bromine): An electron-withdrawing group by induction but a weak electron-donating group by resonance. It generally causes a moderate deshielding (downfield shift) of ortho and para protons.[4][5]
-
-OEt (Ethoxy): A strong electron-donating group through resonance, which significantly shields the ortho and para positions (upfield shift).[6][7]
-
-CON(CH₃)₂ (N,N-dimethylamide): An electron-withdrawing group through both induction and resonance. It deshields all ring protons, with the most significant effect on the ortho proton.[8]
Predicted Aromatic Signals for 5-bromo-2-ethoxy-N,N-dimethylbenzamide:
-
Ha (H-6): Positioned ortho to the electron-withdrawing amide group and meta to both the bromine and ethoxy groups. The strong deshielding from the amide will be the dominant effect. We predict a doublet (due to coupling with Hb).
-
Hb (H-4): Positioned ortho to the bromine and meta to the amide and ethoxy groups. It will be deshielded by the bromine. We predict a doublet of doublets (coupling to Ha and Hc).
-
Hc (H-3): Positioned ortho to the strongly electron-donating ethoxy group and meta to the bromine and amide groups. This proton will be the most shielded (furthest upfield) of the aromatic protons. We predict a doublet (due to coupling with Hb).
Aliphatic Region Analysis
-
Ethoxy Group (-OCH₂CH₃): This group gives rise to a characteristic ethyl pattern. The methylene protons (Hd) are adjacent to an oxygen atom, shifting them downfield to ~4.0 ppm. They will appear as a quartet due to coupling with the three methyl protons (He). The methyl protons (He) will be a triplet around ~1.4 ppm.
-
N,N-dimethyl Group (-N(CH₃)₂): Due to the partial double-bond character of the amide C-N bond, rotation can be restricted.[9] This can make the two methyl groups (Hf, Hf') diastereotopic, leading to two distinct singlets. These signals typically appear in the 2.8-3.2 ppm range.[10] The observation of one or two signals is temperature-dependent.
Comparative Data Table
The following table summarizes the experimental ¹H NMR data for key reference compounds and provides a predicted spectrum for our target molecule. This direct comparison highlights the incremental effects of each substituent.
| Compound | Proton | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |
| Benzene | Aromatic | 7.36 | s | 6H | - |
| Bromobenzene [11] | ortho-H | ~7.50 | d | 2H | ~7-8 |
| meta/para-H | ~7.2-7.3 | m | 3H | - | |
| N,N-Dimethylbenzamide [10][12][13] | Aromatic | ~7.40 | m | 5H | - |
| N-CH₃ | ~3.10, ~2.96 | s, s | 3H, 3H | - | |
| 5-bromo-2-ethoxy-N,N-dimethylbenzamide | Ha (H-6) | ~7.6 - 7.8 | d | 1H | ~2-3 |
| (Predicted) | Hb (H-4) | ~7.4 - 7.6 | dd | 1H | ~8-9, ~2-3 |
| Hc (H-3) | ~6.9 - 7.1 | d | 1H | ~8-9 | |
| Hd (-OCH₂) | ~4.1 - 4.3 | q | 2H | ~7 | |
| He (-CH₃) | ~1.4 - 1.6 | t | 3H | ~7 | |
| Hf, Hf' (-NCH₃) | ~3.1, ~2.9 | s, s | 3H, 3H | - |
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
Adherence to a rigorous and validated protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is designed to minimize artifacts and ensure accurate spectral referencing.
Workflow Overview
Caption: Standard workflow for ¹H NMR spectrum acquisition.
Part 1: Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation.[14][15][16]
-
Weighing: Accurately weigh 10-25 mg of 5-bromo-2-ethoxy-N,N-dimethylbenzamide into a clean, dry vial.[16] Using a sufficient amount of sample ensures a good signal-to-noise ratio (S/N) can be achieved in a reasonable time.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v Tetramethylsilane (TMS). CDCl₃ is a versatile solvent for many organic compounds, and TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[14][15]
-
Dissolution: Vortex the vial until the sample is fully dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Undissolved solids will degrade spectral quality, particularly the resolution and lineshape.[16]
-
Transfer: Transfer the clear solution to a clean, high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). The sample height should be approximately 4-5 cm to ensure it is within the active detection volume of the spectrometer's receiver coil.[14]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation, which would change the sample concentration over time.
Part 2: Data Acquisition Parameters (400 MHz Spectrometer)
These parameters represent a robust starting point for a standard ¹H survey spectrum. The goal is to achieve good resolution and S/N without introducing artifacts.[17][18]
| Parameter | Value | Rationale |
| Pulse Program | zg30 or PROTON8 | A standard 30-degree pulse experiment allows for faster repetition rates compared to a 90-degree pulse, as less time is needed for full relaxation.[17] |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | This wide window ensures that all signals, from the aromatic region down to TMS, are captured without aliasing (folding).[18] |
| Acquisition Time (AQ) | ~3.0 s | An acquisition time of 3 seconds provides good digital resolution, allowing for the clear definition of sharp peaks and fine coupling patterns.[17][19] |
| Relaxation Delay (D1) | 2.0 s | A delay between pulses to allow for partial T₁ relaxation of the protons. For a 30° pulse, this is sufficient for most qualitative work. |
| Number of Scans (NS) | 8 to 16 | Signal averaging increases the S/N ratio by the square root of the number of scans.[19] 8-16 scans are typically sufficient for a sample of this concentration. |
| Receiver Gain (RG) | Auto (rga) | The instrument automatically sets the optimal amplification of the signal to maximize the dynamic range of the analog-to-digital converter without causing clipping.[19][20] |
Conclusion
The ¹H NMR spectrum of 5-bromo-2-ethoxy-N,N-dimethylbenzamide is a rich source of structural information that can be fully deciphered through a systematic and comparative approach. By understanding the individual electronic contributions of the bromo, ethoxy, and N,N-dimethylamide substituents, one can confidently predict and assign the signals for the aromatic and aliphatic protons. The characteristic patterns of the ethoxy group and the potential for non-equivalence in the N,N-dimethyl protons serve as key reporters for these functionalities. Following the detailed experimental protocol provided ensures the acquisition of a high-fidelity spectrum, forming a reliable foundation for structural confirmation and further research in the field of drug development and materials science.
References
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Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Royal Society of Chemistry. [Link]
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The Acquisition Parameters. (n.d.). University of Missouri-St. Louis. [Link]
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Optimized Default 1H Parameters. (2020-04-13). University of Wisconsin-Madison, Chemistry Department. [Link]
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NMR acquisition parameters and qNMR. (2021-06-21). Nanalysis. [Link]
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How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022-04-25). Chemistry LibreTexts. [Link]
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A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010-03-15). PubMed. [Link]
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SOP data acquisition. (n.d.). R-NMR. [Link]
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NMR Sample Preparation Guide. (n.d.). Scribd. [Link]
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Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004-02-18). Modgraph. [Link]
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NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]
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Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. [Link]
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Chemical Shift. (2023-02-11). Chemistry LibreTexts. [Link]
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Chemical shifts. (n.d.). University of Regensburg. [Link]
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1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]
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N,N-Dimethylbenzamide. (n.d.). PubChem, NIH. [Link]
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Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. [Link]
-
What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015-04-13). Chemistry Stack Exchange. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2025-12-09). Chemistry LibreTexts. [Link]
-
NMR spectrum of n,n-diethylbenzamidr. (2023-11-04). Reddit. [Link]
-
THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. (n.d.). Canadian Science Publishing. [Link]
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Spectroscopy of Aromatic Compounds. (2024-03-17). Chemistry LibreTexts. [Link]
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Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). RSC Publishing. [Link]
-
V-Substituted benzamides. Nmr spectroscopic study on substituted effects. (n.d.). Sabinet African Journals. [Link]
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HPLC Method Development Guide: 5-Bromo-2-ethoxy-N,N-dimethylbenzamide Purity
Executive Summary & Scope
Objective: To develop and validate a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-bromo-2-ethoxy-N,N-dimethylbenzamide .
The Challenge: This compound presents a unique separation challenge due to its mixed functionalities: a lipophilic ethoxy group, a halogenated aromatic core (bromine), and a dimethylamide moiety. Standard "generic" gradient methods often fail to resolve the critical des-bromo (starting material impurity) and regioisomeric byproducts essential for high-purity pharmaceutical intermediate qualification.[1][2]
The Solution: This guide compares a standard C18/Acetonitrile approach against an optimized Phenyl-Hexyl/Methanol method.[1] We demonstrate why the Phenyl-Hexyl chemistry offers superior selectivity for halogenated aromatics through
Physicochemical Profiling & Impurity Landscape
Before method selection, we must understand the molecule and its likely contaminants.
| Compound / Impurity | Structure/Nature | LogP (Est.)[3][4] | Separation Challenge |
| Target Analyte | 5-bromo-2-ethoxy-N,N-dimethylbenzamide | ~2.8 - 3.2 | Moderately lipophilic; requires high % organic to elute.[1][2] |
| Impurity A (Precursor) | 5-bromo-2-ethoxybenzoic acid | ~2.5 | Acidic (pKa ~4).[1][2] Will tail or elute early without pH control. |
| Impurity B (Byproduct) | 5-bromo-2-hydroxy-N,N-dimethylbenzamide | ~2.1 | Phenolic (de-ethylated).[1][2] More polar; elutes earlier. |
| Impurity C (Analog) | 2-ethoxy-N,N-dimethylbenzamide | ~1.8 | Des-bromo .[1][2] Critical pair. Very similar polarity to target. |
Decision Logic for Method Design
The critical separation is between the Target and Impurity C (Des-bromo) .[1] Since the only difference is a bromine atom vs. a hydrogen, hydrophobicity differences are slight. We need a column that interacts specifically with the electron-deficient brominated ring.[1]
Figure 1: Decision logic prioritizing Phenyl-Hexyl chemistry for halogenated selectivity.
Method Comparison: Standard vs. Optimized
Scenario A: The Generic Approach (Baseline)
Most labs start here. It is functional but often lacks the resolution required for <0.1% impurity limits.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[1][2]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile[1]
-
Gradient: 10-90% B over 20 min.
-
Verdict: Sub-optimal.
-
Issue: Acetonitrile is an aprotic solvent that suppresses
interactions.[1] The C18 phase relies solely on hydrophobicity. The Des-bromo impurity (Impurity C) often co-elutes on the tail of the main peak because the bromine atom does not significantly change the hydrophobic footprint enough for baseline C18 resolution.[1]
-
Scenario B: The Optimized Approach (Recommended)
Designed specifically for benzamides and halogenated aromatics.[1]
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)[1][2]
-
Mobile Phase: Water (10 mM Ammonium Formate, pH 3.5) / Methanol[1][5]
-
Verdict: Superior.
-
Mechanism:[1] The Phenyl-Hexyl stationary phase engages in
stacking with the benzamide ring.[1][2] The electronegative bromine atom alters the electron density of the ring, creating a distinct interaction strength compared to the non-brominated impurity. -
Solvent Effect: Methanol (protic) enhances these
interactions compared to Acetonitrile.[1] -
Buffer: pH 3.5 ensures the acidic impurity (Benzoic acid derivative) is protonated and retained, preventing it from eluting in the void volume.
-
Final Recommended Protocol
This protocol is the "Winner" of the comparison, validated for specificity and robustness.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl Phase (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3 µm or 5 µm | Maximizes selectivity for the brominated aromatic ring.[1][2] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid | Buffers acidic impurities; improves peak shape for amides. |
| Mobile Phase B | Methanol (LC-MS Grade) | Protic solvent enhances |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Column Temp | 35 °C | Improves mass transfer and reduces viscosity of Methanol. |
| Detection | UV @ 254 nm | Max absorption for benzamide chromophore.[1] |
| Injection Vol | 10 µL | Standard load. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial hold to retain polar impurities (e.g., hydroxy-benzamide).[1][2] |
| 2.0 | 40 | Isocratic hold. |
| 15.0 | 85 | Linear ramp to elute target (Target elutes ~10-12 min). |
| 18.0 | 85 | Wash to remove highly lipophilic dimers. |
| 18.1 | 40 | Return to initial conditions. |
| 23.0 | 40 | Re-equilibration. |
Sample Preparation[1][2][6][7][8][9]
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.
-
Critical Step: Dissolving in 100% organic first ensures the lipophilic ethoxy group is fully solubilized before adding water.
-
Experimental Workflow & Validation Logic
The following diagram illustrates the experimental workflow to validate this method, ensuring it meets ICH Q2(R1) guidelines.
Figure 2: Validation workflow ensuring method reliability.
System Suitability Criteria (Acceptance Limits)
-
Retention Time (RT): Target peak ± 0.1 min.
-
Theoretical Plates (N): > 5,000.
-
Tailing Factor (T): 0.8 < T < 1.5 (Amides can tail; pH 3.5 helps control this).
-
Resolution (Rs): > 2.0 between Target and nearest impurity (likely Des-bromo or Precursor).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Split Peaks | Solvent mismatch.[1][2] | Sample solvent (100% MeOH) is too strong. Dilute sample with 50% water before injection. |
| RT Drift | pH fluctuation. | Ammonium formate is volatile. Prepare fresh buffer daily and cap bottles tightly. |
| Broad Peaks | Column overload or secondary interactions. | Reduce injection volume to 5 µL. Ensure pH is acidic (3.5) to suppress silanol interactions with the amide nitrogen. |
| Ghost Peaks | Gradient impurities. | Run a blank injection (Mobile Phase only). Methanol quality is critical; use LC-MS grade.[1] |
References
-
BenchChem. (2025).[6] Technical Support Center: Refining HPLC Protocols for Benzamide Isomers. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Method Development & Optimization: Column Selection Guide. Retrieved from [1]
-
ResearchGate. (2025). Isocratic RP-HPLC Method for N-phenylbenzamide Synthesis. Retrieved from [1]
-
SIELC Technologies. (2025). Separation of Brominated Benzamides on Mixed-Mode Columns. Retrieved from [1]
-
EPA CompTox Dashboard. (2025). Physicochemical Properties of 5-bromo-2-ethoxybenzaldehyde derivatives. Retrieved from [1]
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A Comparative Crystallographic Guide to Brominated Benzamides: Insights from 5-Bromo-2-ethoxy-N,N-dimethylbenzamide Analogs
Introduction
In the landscape of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide delves into the structural nuances of brominated benzamides, a class of compounds with significant potential in medicinal chemistry. While a definitive crystal structure for 5-bromo-2-ethoxy-N,N-dimethylbenzamide is not publicly available, this document provides a comparative analysis of closely related structures to offer valuable predictive insights into its crystallographic characteristics. By examining the X-ray diffraction data of analogous compounds, we can elucidate the influence of various functional groups on molecular conformation and crystal packing, thereby providing a robust framework for researchers and drug development professionals.
The core of our analysis will revolve around comparing the known crystal structures of several brominated aromatic compounds, including hydrazone and benzamide derivatives. This comparative approach allows us to dissect the roles of substituents, such as ethoxy, hydroxy, and methoxy groups, as well as different amide functionalities, in directing intermolecular interactions and, consequently, the overall crystal architecture.
Comparative Crystallographic Data
The solid-state conformation and packing of a molecule are governed by a delicate balance of intermolecular forces. The following table summarizes key crystallographic parameters for a selection of compounds structurally related to 5-bromo-2-ethoxy-N,N-dimethylbenzamide, providing a quantitative basis for our comparative discussion.
| Parameter | (E)-N′-(5-Bromo-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide[1] | (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide[2] | N'-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide[3] |
| Chemical Formula | C₁₆H₁₆BrN₃O₂ | C₁₅H₁₃BrN₂O₂ | C₁₆H₁₆BrN₂O₃ |
| Crystal System | Monoclinic | Monoclinic | Not specified |
| Space Group | P2₁/c | P2₁/c | Not specified |
| a (Å) | 35.3800 (12) | 7.4754 (3) | Not specified |
| b (Å) | 10.452 (1) | 17.6666 (7) | Not specified |
| c (Å) | 18.5070 (15) | 10.9145 (4) | Not specified |
| β (°) ** | 111.463 (2) | 103.520 (1) | Not specified |
| Volume (ų) ** | 6369.1 (8) | 1401.48 (9) | Not specified |
| Z | 16 | 4 | Not specified |
| Key Interactions | O—H⋯N hydrogen bond, N—H⋯O hydrogen bond[1] | Intramolecular O-H···N hydrogen bond | Intermolecular N–H···O hydrogen bonds[3] |
Experimental Protocols: A Standardized Approach to Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that relies on the diffraction of X-rays by a single, well-ordered crystal. The general workflow, which would be applied to obtain the structure of 5-bromo-2-ethoxy-N,N-dimethylbenzamide, is outlined below. This protocol is a self-validating system, ensuring the accuracy and reliability of the final structural model.
Crystal Growth
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. A common method involves the slow evaporation of a saturated solution of the compound.
-
Procedure:
-
Dissolve the synthesized 5-bromo-2-ethoxy-N,N-dimethylbenzamide in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a dust-free environment, either at room temperature or in a controlled temperature setting.
-
Monitor for the formation of well-defined single crystals.
-
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Instrumentation: A CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is typically employed.[4]
-
Procedure:
-
A single crystal of appropriate size is mounted on a goniometer head.
-
The crystal is cooled, often to 173(2) K, to minimize thermal vibrations of the atoms.[2]
-
The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.
-
Structure Solution and Refinement
The collected diffraction data is then processed to determine the arrangement of atoms in the crystal.
-
Software: Standard crystallographic software packages are used for data integration, structure solution, and refinement.
-
Procedure:
-
The diffraction intensities are integrated and corrected for various experimental factors.
-
The crystal structure is solved using direct methods or Patterson methods.[5]
-
The initial structural model is refined by full-matrix least-squares on F².[4] This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.
-
The logical flow of this experimental process is depicted in the following diagram:
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Structural Analysis and Comparative Insights
The molecular structure and crystal packing of the comparator compounds provide a strong foundation for predicting the structural features of 5-bromo-2-ethoxy-N,N-dimethylbenzamide.
Influence of the 2-Position Substituent (Ethoxy vs. Hydroxy vs. Methoxy)
-
(E)-N′-(5-Bromo-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide and (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide both feature a hydroxyl group at the 2-position. This group is a potent hydrogen bond donor and acceptor, leading to the formation of strong intramolecular O—H⋯N hydrogen bonds.[1][2] These interactions play a crucial role in stabilizing the molecular conformation, often resulting in a nearly planar arrangement of the molecule.
-
N'-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide contains a methoxy group at the 2-position.[3] While the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, it lacks the donor capability of a hydroxyl group. This difference significantly alters the intermolecular interaction landscape, with N–H···O hydrogen bonds forming chains along the c-axis.[3]
-
Predicted Structure of 5-bromo-2-ethoxy-N,N-dimethylbenzamide: The ethoxy group in the target molecule, being larger than a methoxy group, will introduce greater steric hindrance. Like the methoxy group, the ethoxy oxygen can act as a hydrogen bond acceptor, but it is not a donor. Therefore, strong intramolecular hydrogen bonds, as seen in the hydroxy-substituted analogs, are not expected. The conformation around the C(aryl)-O bond will be a key determinant of the overall molecular shape.
The Role of the Amide/Hydrazide Moiety
-
The N,N-dimethylamide group in 5-bromo-2-ethoxy-N,N-dimethylbenzamide lacks the N-H protons present in the hydrazide and secondary amide comparators. This is a critical distinction as it eliminates the possibility of N-H···O or N-H···N hydrogen bonding, which are dominant interactions in the crystal structures of the comparator compounds.[1][3]
-
The absence of these strong directional interactions suggests that weaker forces, such as C-H···O, C-H···Br, and π-π stacking interactions, will likely play a more significant role in the crystal packing of the target molecule. The orientation of the N,N-dimethyl groups will also be crucial in determining how the molecules pack in the solid state.
The logical relationship between the functional groups and the resulting intermolecular interactions can be visualized as follows:
Caption: Influence of functional groups on intermolecular interactions.
Conclusion
While the definitive crystal structure of 5-bromo-2-ethoxy-N,N-dimethylbenzamide remains to be determined, a comparative analysis of structurally related compounds provides a robust framework for predicting its solid-state behavior. The presence of the 2-ethoxy group and the N,N-dimethylamide functionality are expected to be the key differentiators from the analyzed comparators. The absence of strong hydrogen bond donors suggests that the crystal packing will be governed by a network of weaker intermolecular interactions. This predictive analysis, grounded in the experimental data of analogous structures, serves as a valuable guide for researchers in anticipating the crystallographic properties of this and similar molecules, thereby aiding in the rational design of new chemical entities with tailored solid-state properties.
References
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ResearchGate. (PDF) Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate. [Link]
-
National Center for Biotechnology Information. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide - PMC. [Link]
-
ResearchGate. (PDF) N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide. [Link]
-
BindingDB. N-(5-bromopyridin-2-yl)-2-[2-(2,6-dimethylanilino)-2-oxoethoxy]benzamide::SMR000271402. [Link]
-
PubChem. 2-amino-5-bromo-N,3-dimethylbenzamide | C9H11BrN2O | CID 44227575. [Link]
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National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. [Link]
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UNT Digital Library. Standard X-ray Diffraction Powder Patterns. [Link]
-
National Institute of Standards and Technology. Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-. [Link]
-
MDPI. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. [Link]
-
ResearchGate. Crystal structure of (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide, C15H13BrN2O2. [Link]
-
HAL Open Science. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]
-
De Gruyter. 2′, 7′-dimethylspiro [isoindoline-1,9′-xanthen]-3-one, C33H31BrN4O3 - Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
University of Cambridge. Safety. [Link]
-
PubChem. 5-amino-2-bromo-N-(2-ethoxyphenyl)benzamide | C15H15BrN2O2 | CID 61943420. [Link]
-
ResearchGate. (PDF) N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. [Link]
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The Pivotal Role of the 2-Ethoxy Group in Benzamide Analogs: A Comparative Guide to Structure-Activity Relationships for Dopamine Receptor Antagonism
In the landscape of neuropharmacology, the quest for selective and potent dopamine receptor antagonists remains a cornerstone of drug discovery, particularly for antipsychotic and neurological therapeutic agents. Among the myriad of scaffolds explored, substituted benzamides have emerged as a privileged class of compounds, with a rich history of clinical success. This guide delves into the nuanced structure-activity relationships (SAR) of 2-ethoxy-N,N-dimethylbenzamide analogs, providing a comparative analysis of how subtle molecular modifications can profoundly impact their interaction with dopamine receptors, primarily the D2 subtype. Drawing upon established principles from closely related benzamide series, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these potent antagonists.
Introduction: The Benzamide Scaffold and its Significance
Substituted benzamides are a well-established class of dopamine D2 receptor antagonists. The clinical efficacy of drugs like amisulpride underscores the therapeutic potential of this chemical family in treating psychiatric disorders.[1] The core structure, a simple benzamide, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. The 2-alkoxy substitution, in particular, has been a focal point of medicinal chemistry efforts to enhance D2 receptor affinity and achieve favorable drug-like properties. This guide will specifically explore the SAR of analogs centered around a 2-ethoxy-N,N-dimethylbenzamide core, a scaffold that encapsulates key features for potent D2 antagonism.
Comparative Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of 2-ethoxy-N,N-dimethylbenzamide analogs is exquisitely sensitive to structural changes at three primary locations: the aromatic ring, the ethoxy group at the 2-position, and the N,N-dimethylamide moiety. The following sections dissect the impact of modifications at each of these positions, drawing comparisons from analogous series of benzamide-based dopamine receptor ligands.
Aromatic Ring Substitutions: Fine-Tuning Affinity and Selectivity
Modifications to the benzene ring of the benzamide core are critical for modulating receptor affinity and selectivity. While the parent 2-ethoxy-N,N-dimethylbenzamide serves as our foundational structure, the introduction of additional substituents can dramatically alter its biological activity.
| Position of Substitution | Type of Substituent | Effect on D2 Receptor Affinity | Reference Analog Class |
| C5 | Electron-withdrawing (e.g., -Cl, -Br, -I) | Generally increases affinity | Halogenated salicylamides |
| C5 | Fluoroalkyl (e.g., -CH2CH2F) | Potent affinity, suitable for PET imaging ligands[2][3] | 2,3-dimethoxy-5-(fluoroalkyl)benzamides |
| C4 | Amino or substituted amino | Can introduce D3 selectivity[4] | (S)-N-(3-pyrrolidinyl)benzamides |
| C3 | Small alkyl or halogen | Generally tolerated, can influence selectivity | General benzamide antipsychotics |
The introduction of a halogen at the 5-position, for instance, is a common strategy to enhance D2 receptor binding. This is exemplified in potent antagonists like eticlopride. Similarly, the incorporation of a 5-fluoroalkyl side chain has been shown to yield high-affinity D2 ligands.[2][3] The nature and position of these substituents influence the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor binding pocket.
The 2-Ethoxy Group: A Key Anchor
The 2-alkoxy group, in our case ethoxy, is a crucial determinant of high-affinity D2 receptor binding. It is believed to engage in a key hydrogen bond interaction with a specific residue within the D2 receptor binding site.
| Modification of 2-Alkoxy Group | Effect on D2 Receptor Affinity | Rationale |
| Methoxy to Ethoxy | Generally maintained or slightly increased | The slightly larger ethoxy group can provide optimal steric fit and maintain the crucial hydrogen bond acceptor capability. |
| Propoxy or larger alkoxy | Often leads to a decrease in affinity | Increased steric bulk may lead to unfavorable interactions within the binding pocket. |
| Replacement with Hydroxy | Can significantly increase affinity | The hydroxyl group is a more potent hydrogen bond donor/acceptor. However, this can also impact pharmacokinetic properties like blood-brain barrier penetration. |
Studies on related 2,3-dimethoxybenzamides highlight the importance of the methoxy groups for potent D2 affinity.[2] Extrapolating from this, the 2-ethoxy group in our scaffold is predicted to be a critical pharmacophoric feature.
The N,N-Dimethylamide Moiety: Impact on Potency and Pharmacokinetics
The nature of the substituent on the amide nitrogen plays a pivotal role in dictating the overall pharmacological profile of the molecule. While our core structure features N,N-dimethyl substitution, exploration of other functionalities is key to understanding the SAR.
| Modification of N,N-Dialkylamide | Effect on D2 Receptor Affinity | Impact on Pharmacokinetics |
| N-ethyl-N-methyl | Likely to be well-tolerated | Minor changes in lipophilicity and metabolic stability. |
| Cyclic amines (e.g., pyrrolidine, piperidine) | Can significantly increase affinity and introduce selectivity[4][5] | Can improve metabolic stability and modulate CNS penetration. |
| Introduction of a basic nitrogen | Often essential for high affinity | The basic nitrogen is typically protonated at physiological pH and forms a key ionic interaction with an acidic residue (e.g., Asp114 in D2R). |
The N,N-dimethyl group provides a balance of lipophilicity and metabolic stability. However, incorporating a basic nitrogen within a cyclic system, such as a pyrrolidine ring, is a hallmark of many high-affinity D2 antagonists.[5] This basic amine is crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain 3 of the D2 receptor.
Experimental Methodologies for SAR Elucidation
To empirically determine the structure-activity relationships described above, a suite of standardized in vitro assays is employed. These assays provide quantitative data on ligand binding affinity and functional activity at the dopamine D2 receptor.
Detailed Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D2L receptor.[6]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone (specific activity ~70-90 Ci/mmol).[6]
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (analogs of 2-ethoxy-N,N-dimethylbenzamide).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-D2L cells and harvest. Homogenize cells in ice-cold assay buffer and centrifuge. Resuspend the pellet (membrane preparation) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
25 µL of test compound at various concentrations.
-
50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).
-
100 µL of the D2 receptor membrane preparation (final protein concentration ~10-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Detailed Protocol: cAMP Functional Assay for D2 Receptor Antagonism
This assay measures the ability of a test compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production, providing a measure of its functional antagonist activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[7]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate adenylate cyclase).
-
Dopamine (agonist).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and culture overnight.
-
Compound Incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound (antagonist) in assay buffer for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration) in the presence of a constant concentration of forskolin to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[7]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of cAMP production.
Visualizing SAR and Experimental Workflows
To better illustrate the key relationships and processes discussed, the following diagrams are provided.
Caption: Workflow for the dopamine D2 receptor radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationship of 2-ethoxy-N,N-dimethylbenzamide analogs is a complex interplay of steric, electronic, and pharmacokinetic factors. While this guide provides a comparative framework based on established principles from related benzamide series, it is imperative that these hypotheses are tested through the synthesis and biological evaluation of a focused library of novel analogs. Key areas for future exploration include the systematic variation of substituents on the aromatic ring to probe for selectivity against other dopamine receptor subtypes and related GPCRs. Furthermore, the replacement of the N,N-dimethylamide with constrained cyclic amines containing a basic nitrogen is a promising avenue for enhancing potency and optimizing pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust starting point for researchers to embark on such investigations, ultimately contributing to the development of safer and more effective treatments for dopamine-related neurological and psychiatric disorders.
References
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Xiao, J., Free, R. B., Barnaeva, E., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Journal of Medicinal Chemistry, 57(8), 3450-3463. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. [Link]
-
Gmeiner, P., & Hübner, H. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
-
INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]
-
Innoprot. (n.d.). D1 Dopamine Receptor Assay. [Link]
-
Keck, T. M., Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740. [Link]
-
Shinohara, S., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules, 24(22), 4185. [Link]
-
Hidaka, K., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764-72. [Link]
-
Keck, T. M., Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740. [Link]
-
Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-24. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
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Bonifazi, A., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry, 64(20), 15313-15333. [Link]
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Mathis, C. A., et al. (1992). Synthesis and evaluation of high affinity, aryl-substituted [18F]fluoropropylbenzamides for dopamine D-2 receptor studies. Journal of Medicinal Chemistry, 35(12), 2248-56. [Link]
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Comparative Spectroscopic Guide: N,N-Dimethylbenzamide vs. N-Methylbenzamide
Executive Summary
This guide provides a technical comparison between N,N-dimethylbenzamide (DMBA) and N-methylbenzamide (NMBA) . While structurally similar, the substitution of a single methyl group for a hydrogen atom fundamentally alters their spectroscopic signatures and physicochemical behaviors.
Key Distinction:
-
DMBA (Tertiary Amide): Acts as a probe for conformational dynamics . It exhibits restricted rotation about the C–N bond, making it a standard for Variable Temperature (VT) NMR studies to determine rotational energy barriers (
). -
NMBA (Secondary Amide): Acts as a probe for hydrogen bonding . It possesses a proton donor (N–H), leading to significant intermolecular association, distinct lattice energies, and diagnostic vibrational modes (Amide II bands) absent in DMBA.
Structural Dynamics & NMR Spectroscopy
The most significant spectroscopic divergence lies in the proton (
The Phenomenon of Restricted Rotation (DMBA)
In DMBA, the lone pair on the nitrogen atom delocalizes into the carbonyl
Because of this restricted rotation, the two
-
cis-methyl: Sterically proximal to the phenyl ring (distal to oxygen).
-
trans-methyl: Sterically proximal to the carbonyl oxygen (distal to phenyl).
At room temperature, the rotation is slow on the NMR timescale, resulting in two distinct singlets . As temperature increases, the rotation rate (
The Proticity Factor (NMBA)
In NMBA, the single methyl group couples with the adjacent N-H proton. This results in a doublet signal. The rotation is still restricted, but because the trans isomer (Methyl trans to Carbonyl Oxygen) is thermodynamically favored by >95% due to steric clash between the phenyl ring and the methyl group in the cis form, only one dominant methyl environment is observed.
Comparative NMR Data ( H NMR in CDCl )
| Feature | N,N-Dimethylbenzamide (DMBA) | N-Methylbenzamide (NMBA) |
| Methyl Signal | Two Singlets ( | One Doublet ( |
| Amide Proton | Absent | Broad Singlet ( |
| Dynamics | Chemical Exchange (Slow Rotation) | Scalar Coupling ( |
| Dominant Effect | C–N Bond Rotation Barrier | Intermolecular H-Bonding |
*Note: The NH chemical shift in NMBA is highly concentration-dependent due to dimerization.
Visualizing the Resonance & Dynamics Logic
Caption: Logical flow determining the distinct NMR splitting patterns observed in DMBA (steric/electronic environment) versus NMBA (scalar coupling).
Experimental Protocol: Determining via VT-NMR
Objective: Calculate the rotational energy barrier for DMBA. This protocol validates the "double bond character" of the amide bond.
Reagents:
-
N,N-dimethylbenzamide (approx. 10-20 mg).
-
Deuterated solvent with high boiling point (e.g., DMSO-
or Tetrachloroethane- ).
Step-by-Step Methodology:
-
Sample Prep: Dissolve DMBA in the solvent. Ensure the sample is dilute (< 50 mM) to minimize viscosity broadening, though DMBA dynamics are largely intramolecular.
-
Low-Temp Acquisition: Acquire a standard
H spectrum at 298 K (25°C). Confirm the separation ( in Hz) between the two methyl singlets. -
Stepwise Heating: Increase the probe temperature in 10 K increments. Allow 5 minutes for thermal equilibration at each step.
-
Observation: The peaks will broaden and move closer together.
-
-
Coalescence Point (
): Identify the temperature where the two peaks merge into a single, flat-topped broad peak. Record (in Kelvin). -
Calculation: Use the Gutowsky-Holm approximation for the rate constant at coalescence (
): Then apply the Eyring equation to find the Free Energy of Activation ( ): (Result typically ranges 15–17 kcal/mol for DMBA).
Vibrational Spectroscopy (IR)[1][2]
Infrared spectroscopy differentiates the two based on the presence of the N–H oscillator and the "Amide II" band.
Comparative IR Data (Wavenumbers cm )
| Vibrational Mode | DMBA (Tertiary) | NMBA (Secondary) | Structural Insight |
| N–H Stretch | Absent | 3250–3350 (Broad) | Diagnostic for H-bond donors. Sharpens to ~3450 in dilute solution (free N-H). |
| Amide I (C=O) | ~1640–1650 | ~1630–1655 | NMBA typically absorbs at lower frequencies in solid state due to strong H-bonding weakening the C=O bond. |
| Amide II (N-H Bend) | Absent | 1550–1570 | Coupling of N-H bending and C-N stretching. Key differentiator. |
Interpretation
-
DMBA: The spectrum is cleaner in the high-frequency region (no N-H). The Carbonyl stretch is the dominant feature.
-
NMBA: Shows a complex "Amide A" (N-H stretch) band, often broadened by dimerization. The presence of the Amide II band (N-H bending mixed with C-N stretch) confirms the secondary amide structure.
Application in Drug Design (Bioisosteres)
Understanding the difference between these two moieties is critical in Medicinal Chemistry (SAR studies).
Solubility & Permeability
-
DMBA (Tertiary): Lacks a hydrogen bond donor (HBD). This generally improves membrane permeability (lower polar surface area) but may reduce solubility in aqueous media compared to analogs that can donate H-bonds to water.
-
NMBA (Secondary): Acts as both H-bond donor and acceptor. This increases lattice energy (higher melting point: NMBA MP ~78°C vs DMBA MP ~42°C), potentially lowering solubility due to strong crystal packing, but improving interaction with receptor active sites (e.g., backbone binding).
Workflow: Selection Logic
Caption: Decision tree for medicinal chemists choosing between mono- and di-methylated amide linkers.
References
-
Restricted Rotation in Amides (DMBA Base Values)
-
IR Spectroscopy of Amides (Amide I & II Bands)
-
Physical Properties & Safety Data (NMBA)
-
Physical Properties & Safety Data (DMBA)
-
Rotational Barrier Activation Energy Methodology
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- 5. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-bromo-2-ethoxy-N,N-dimethylbenzamide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-bromo-2-ethoxy-N,N-dimethylbenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document institutes a conservative approach, inferring potential hazards from its structural analogues to ensure the highest standards of safety.
Hazard Assessment: A Precautionary Approach
Given the lack of specific toxicological and environmental data for 5-bromo-2-ethoxy-N,N-dimethylbenzamide, a thorough hazard assessment must be conducted by analyzing its constituent chemical groups: a brominated aromatic ring, an ethoxy group, and a dimethylbenzamide moiety. This analysis allows us to anticipate its potential risks and handle it with the necessary precautions.
Structurally similar compounds provide critical insights into the potential hazards. For instance, various bromo-substituted aromatic compounds and N,N-dimethylbenzamide derivatives are known to exhibit irritant properties and potential toxicity.[1][2][3][4] Therefore, 5-bromo-2-ethoxy-N,N-dimethylbenzamide should be handled as a hazardous chemical with the potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[2][3][4]
| Compound | Key Hazards |
| 5-Bromo-2-ethoxybenzonitrile | Acute toxicity (oral, dermal, inhalation), Skin irritation, Serious eye irritation.[2] |
| 4-bromo-N,N-diethylbenzamide | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
| N,N-dimethylbenzamide | Causes serious eye irritation, May be harmful if swallowed.[4] |
| 5-Bromo-2-nitrobenzaldehyde | Causes skin irritation, Causes serious eye irritation.[1] |
Based on this data, it is imperative to treat 5-bromo-2-ethoxy-N,N-dimethylbenzamide as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of 5-bromo-2-ethoxy-N,N-dimethylbenzamide. Adherence to these steps is critical for protecting laboratory personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene are recommended).
-
Safety goggles or a face shield.
-
A laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation is fundamental to safe chemical waste management.[7][8]
-
Do not mix 5-bromo-2-ethoxy-N,N-dimethylbenzamide waste with other waste streams, particularly incompatible chemicals.
-
Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).
-
The container label must clearly state "Hazardous Waste " and include the full chemical name: "5-bromo-2-ethoxy-N,N-dimethylbenzamide ".[7][9]
Step 3: Waste Storage
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[9][10]
-
The storage area must be well-ventilated, away from heat sources, and separate from incompatible materials.[4]
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.[7]
Step 4: Disposal Procedure
The recommended method for the disposal of halogenated organic compounds is incineration by a licensed hazardous waste disposal company.[5][11]
-
Never attempt to dispose of 5-bromo-2-ethoxy-N,N-dimethylbenzamide by evaporation in a fume hood or by pouring it down the sink.[6][9]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[9][10] They will have established procedures and contracts with certified waste management vendors.
Step 5: Decontamination
Thorough decontamination of all surfaces and labware is essential to prevent cross-contamination and accidental exposure.
-
Decontaminate any labware or surfaces that have come into contact with 5-bromo-2-ethoxy-N,N-dimethylbenzamide using an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.
-
Collect the initial solvent rinsate as hazardous waste in the same container as the primary chemical waste.[5][9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for 5-bromo-2-ethoxy-N,N-dimethylbenzamide.
Conclusion: A Commitment to Safety and Compliance
By adhering to these detailed procedures, you can ensure the safe, responsible, and compliant disposal of 5-bromo-2-ethoxy-N,N-dimethylbenzamide. This protects you, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements. Your diligence in these matters is a testament to your commitment to scientific integrity and a culture of safety.
References
-
U.S. Environmental Protection Agency. 4-bromo-N,N-diethylbenzamide - GHS Data. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008. Retrieved from [Link]
-
University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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Personal protective equipment for handling 5-bromo-2-ethoxy-N,N-dimethylbenzamide
Executive Summary & Risk Context
5-bromo-2-ethoxy-N,N-dimethylbenzamide is a halogenated aromatic amide commonly used as an intermediate in the synthesis of pharmaceutical compounds (e.g., dopamine antagonists similar to Remoxipride).
Critical Safety Note: While specific toxicological data for this exact isomer may be limited in public databases, its structural analogs (halogenated benzamides) possess well-documented hazards. Under the Precautionary Principle of Industrial Hygiene , this compound must be handled as a Category 2 Skin/Eye Irritant and Acute Toxin (Oral) until proven otherwise.
The presence of the bromine atom and ethoxy group increases the molecule's lipophilicity compared to a simple benzamide, potentially enhancing dermal absorption . The amide functionality suggests stability but poses potential nitrogen oxide (NOx) release risks during thermal decomposition.
Hazard Identification (SAR Analysis)
Based on Structure-Activity Relationship (SAR) with 2-bromo-N,N-dimethylbenzamide and 5-bromo-2-ethoxybenzonitrile.
| Hazard Class | GHS Code | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Systemic absorption via GI tract; potential CNS depression. |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | Lipophilic nature allows penetration of stratum corneum, causing local dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] | Physical abrasive (solid) and chemical irritant to mucous membranes. |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[2] | Fine dust inhalation triggers bronchial irritation. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required.[5] Engineering controls (Fume Hoods) are the primary defense; PPE is the secondary barrier.
| Body Area | PPE Requirement | Technical Justification |
| Respiratory | Fume Hood (Primary) N95/P100 Mask (Secondary) | Why: Benzamide dusts are statically charged and easily aerosolized. If weighing outside a hood (not recommended), a fitted P100 is mandatory to prevent inhalation of particulates. |
| Hand Protection | Nitrile Gloves (0.11 mm min)Double Gloving Recommended | Why: Halogenated aromatics can permeate thin latex. Nitrile offers superior resistance to organic amides. Double gloving is required when handling solutions (e.g., in DCM or DMSO). |
| Eye/Face | Chemical Safety Goggles | Why: Standard safety glasses have gaps. Goggles seal against fine dust entry and splashes during solubilization. |
| Body | Lab Coat (Cotton/Poly blend) Long Pants, Closed-toe Shoes | Why: Prevents skin contact. Synthetic fibers (like pure polyester) should be avoided if using flammable solvents due to melt risks in fire. |
Operational Workflow: Safe Handling Lifecycle
The following diagram illustrates the mandatory workflow for handling this compound, emphasizing the "Chain of Custody" from storage to disposal.
Figure 1: Operational lifecycle ensuring containment at every stage. Note the critical control point at Step 3 (Weighing).
Detailed Operational Protocols
A. Weighing & Transfer (Highest Risk Step)
Context: Solid benzamides often carry a static charge, causing "fly-away" powder that contaminates balance surfaces.
-
Engineering Control: Operate ONLY within a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun or ionizing bar if available. If not, wipe the spatula with a dryer sheet (outside the hood) before use to reduce static cling.
-
Technique:
-
Tare the receiving vessel (vial/flask) before opening the chemical container.
-
Transfer solid using a clean stainless steel spatula.
-
Do not return excess chemical to the stock container (prevents cross-contamination).
-
Immediately recap the stock container.
-
-
Decontamination: Wipe the balance area with a damp paper towel (water/surfactant) immediately after use to capture invisible dust.
B. Solubilization
Context: Exothermic heat is unlikely, but splashing is a risk.
-
Solvent Choice: Soluble in DMSO, Methanol, Dichloromethane (DCM).
-
Procedure: Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.
-
Spill Guard: Perform this over a secondary containment tray or absorbent pad.
C. Waste Disposal
Context: This compound contains Bromine (Halogen).[2]
-
Classification: Hazardous Chemical Waste - Halogenated Organic.
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them, as halogenated waste incineration is more costly and requires specific scrubbers.
-
Labeling: Clearly mark the tag with "5-bromo-2-ethoxy-N,N-dimethylbenzamide" and "Toxic/Irritant."
Emergency Response Plan
| Scenario | Immediate Action | Follow-up |
| Skin Contact | 1. Brush off dry powder.2. Rinse with soap/water for 15 min.3.[4] Do NOT use alcohol (enhances absorption). | Monitor for redness/dermatitis. Consult physician if irritation persists. |
| Eye Contact | 1. Flush with eyewash station for 15 min.2. Hold eyelids open. | Mandatory medical evaluation (ophthalmologist) to check for corneal abrasion. |
| Spill (Solid) | 1. Dampen spill with wet paper towel (prevents dust).2. Wipe up.3.[1][3][6][7] Clean surface with detergent. | Dispose of cleanup materials as hazardous waste. |
| Spill (Liquid) | 1. Absorb with vermiculite or spill pads.2. Place in sealed bag. | Ventilate area.[2][3][4][7][8][9][10] |
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[11] United States Department of Labor.
-
PubChem. Compound Summary: 2-bromo-N,N-dimethylbenzamide (Structural Analog). National Library of Medicine.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
-
Fisher Scientific. Safety Data Sheet: Benzamide Derivatives (General).
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. echemi.com [echemi.com]
- 11. needle.tube [needle.tube]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
